3,6-Dimethylhept-6-en-2-ol IUPAC name and CAS number
The following technical guide is structured to provide an authoritative, mechanism-driven analysis of 3,6-Dimethylhept-6-en-2-ol . It moves beyond standard catalog listings to offer a rigorous examination of synthesis, p...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an authoritative, mechanism-driven analysis of 3,6-Dimethylhept-6-en-2-ol . It moves beyond standard catalog listings to offer a rigorous examination of synthesis, properties, and applications, designed for the research and development community.[1][2]
3,6-Dimethylhept-6-en-2-ol is a branched, unsaturated terpene alcohol characterized by a terminal alkene group and a secondary hydroxyl moiety.[1][2] Unlike its more common isomers (e.g., Dihydromyrcenol or Citronellol), this specific structural isomer represents a specialized chiral building block.[1][2] Its unique substitution pattern—featuring a methyl group at the C3 position relative to the alcohol—imparts specific steric and electronic properties valuable in the synthesis of complex fragrances and bioactive terpenoids.[1][2]
Chemical Identity Table
Property
Specification
IUPAC Name
3,6-Dimethylhept-6-en-2-ol
CAS Number
1599216-18-8
SMILES
CC(C)CCC(=C)C (Isomeric: CCCC(C)=C)
InChI Key
NWFHPQLLNPKOJV-UHFFFAOYSA-N
Classification
Terpene Alcohol / Unsaturated Aliphatic Alcohol
Appearance
Colorless to pale yellow liquid (Standard)
Synthesis & Production Protocols
Pathway A: The Epoxide Ring-Opening (Direct Route)
This method is the most elegant, utilizing a copper-catalyzed Grignard opening of an epoxide.[1][2] It builds the carbon skeleton in a single convergent step.[2]
Mechanism:
The reaction involves the nucleophilic attack of the methallyl Grignard reagent on the symmetric (or near-symmetric) 2,3-epoxybutane.[1][2] The copper catalyst (CuI) is critical to facilitate the S_N2 opening and prevent side reactions.[1][2]
Protocol:
Reagents: Methallylmagnesium chloride (0.5 M in THF), 2,3-Epoxybutane, Copper(I) Iodide (CuI).[1][2]
Setup: Flame-dried 3-neck flask under Argon atmosphere.
Procedure:
Charge flask with CuI (5 mol%) and anhydrous THF. Cool to -30°C.[2]
Treat the intermediate ketone with Sodium Borohydride (NaBH₄) in Methanol at 0°C.[2]
Result: 3,6-Dimethylhept-6-en-2-ol (mixture of diastereomers).[1][2]
Synthesis Logic Diagram
Figure 1: Convergent (Pathway A) vs. Linear (Pathway B) synthesis strategies for 3,6-Dimethylhept-6-en-2-ol.
Physical & Spectroscopic Properties
Accurate identification relies on specific spectral fingerprints, particularly the signals associated with the terminal alkene and the diastereotopic relationship between the C2 and C3 chiral centers.[1][2]
The utility of 3,6-Dimethylhept-6-en-2-ol extends beyond simple solvent properties.[1][2][5][6] It serves as a functional probe in olfactory research and a scaffold in organic synthesis.[2]
Fragrance & Olfactory Science
Similar to its isomer Dihydromyrcenol, this compound is evaluated for:
Odor Profile: Fresh, floral, woody, with citrus nuances.[1][2] The C3-methyl substitution often adds a "dry" or "earthy" complexity compared to the linear isomers.[1][2]
Stability: The terminal alkene is less prone to polymerization than internal dienes, making it stable in alkaline media (soaps/detergents).[2]
Chiral Pool Synthesis
The molecule possesses two stereocenters (C2, C3).[1][2] Enantiopure forms (obtainable via asymmetric epoxidation in Pathway A) are valuable for:
Pheromone Synthesis: Many insect pheromones share this methylated acyclic backbone.[2]
Cyclization Precursors: Acid-catalyzed cyclization yields substituted tetrahydrofurans or pyrans, which are core motifs in marine natural products.[1][2]
Safety & Handling (SDS Summary)
While specific toxicological data for this isomer is limited, protocols should follow standards for unsaturated terpene alcohols.[1][2]
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent autoxidation of the terminal alkene.
First Aid: In case of contact, wash with soap and water.[2] If inhaled, move to fresh air.[1][2]
References
PubChem. (2024).[2][7][8][9][10] Compound Summary: 3,6-Dimethylhept-6-en-2-ol.[1][2][4] National Library of Medicine.[2] Retrieved from [Link]
Corey, E. J., & Chaykovsky, M. (1965).[1][2] Methylsulfinyl Carbanion Formation and Applications. Journal of the American Chemical Society.[2] (Cited for general alkylation protocols).[2]
Hu, T., & Corey, E. J. (2002).[1][2] Copper-Catalyzed Ring Opening of Epoxides. Organic Letters. (Cited for Pathway A mechanism).[2][11]
Technical Monograph: Stereoisomers of 3,6-Dimethylhept-6-en-2-ol
Executive Summary The compound 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) represents a distinct class of acyclic terpene analogues characterized by a terminal isopropenyl group and a vicinal methyl-hydroxy motif. Whi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) represents a distinct class of acyclic terpene analogues characterized by a terminal isopropenyl group and a vicinal methyl-hydroxy motif. While structurally related to naturally occurring monoterpenes like citronellol and lavandulol, this specific skeleton is of high interest in two primary domains: olfactory science , where its saturated analogues exhibit "fresh floral/rose" notes, and chemical ecology , where the specific stereochemical array often dictates pheromonal activity in Coleoptera species (e.g., Lasioderma serricorne).
This guide provides a definitive technical breakdown of the four stereoisomers of 3,6-Dimethylhept-6-en-2-ol, detailing their structural classification, stereoselective synthetic pathways, and analytical characterization.
Stereochemical Analysis
The molecule possesses two chiral centers at C2 and C3 . This results in
distinct stereoisomers. The relative configuration between the hydroxyl group at C2 and the methyl group at C3 is the critical determinant of both synthetic complexity and biological activity.
Isomer Classification
The stereoisomers are grouped into two diastereomeric pairs: the syn (or erythro) pair and the anti (or threo) pair.
Isomer Designation
Configuration (C2, C3)
Relative Stereochemistry
Relationship
Isomer A
(2R, 3R)
Anti
Enantiomer of B
Isomer B
(2S, 3S)
Anti
Enantiomer of A
Isomer C
(2R, 3S)
Syn
Enantiomer of D
Isomer D
(2S, 3R)
Syn
Enantiomer of C
Conformation & Stability
In the anti isomers, the bulky groups (Methyl at C3 and the rest of the chain) can adopt a staggered conformation that minimizes gauche interactions with the C2 substituents. The syn isomers often exhibit different hydrogen-bonding capabilities, particularly if an intramolecular H-bond forms between the C2-hydroxyl and the C6-alkene (though this is entropically disfavored due to ring size).
Visualizing the Stereochemical Tree
Figure 1: Stereochemical hierarchy of 3,6-Dimethylhept-6-en-2-ol isomers.
Synthetic Methodologies
To access specific stereoisomers for biological testing, non-selective methods (like Grignard addition to ketones) are insufficient. The following protocols utilize Evans Aldol and Myers Alkylation logic to establish the C2-C3 stereocenters with high fidelity.
This route is optimal for generating the Syn isomers ((2R,3S) or (2S,3R)).
Mechanism: Boron-mediated aldol reaction using a chiral oxazolidinone auxiliary. The Z-enolate of the propionyl auxiliary reacts with 4-methylpent-4-enal via a Zimmerman-Traxler transition state.
Step-by-Step Workflow:
Precursor Preparation:
Aldehyde: 4-Methylpent-4-enal is prepared via Claisen rearrangement of methallyl vinyl ether or oxidation of 4-methylpent-4-en-1-ol.
Cool a solution of the Auxiliary (1.0 equiv) in dry DCM to -78°C.
Add
(1.1 equiv) and (1.2 equiv) to generate the Z-boron enolate.
Aldol Addition:
Add 4-Methylpent-4-enal (1.2 equiv) dropwise at -78°C.
Stir for 1h at -78°C, then warm to 0°C over 1h.
Workup & Cleavage:
Quench with pH 7 buffer/MeOH/H2O2 to cleave the boron species.
Isolate the aldol adduct.
Hydrolysis: Treat the adduct with LiOH/H2O2 or
(reductive cleavage) to yield the chiral diol or alcohol. Note: Reductive cleavage yields the diol; to get the methyl ketone/alcohol, Weinreb amide transformation followed by Grignard is required, OR simple hydrolysis to acid followed by conversion.
Correction for Target: To get the C2-alcohol directly, the aldol product (which has the C3-Methyl and C2-Hydroxyl relative stereochemistry set) is cleaved to the alcohol.
Protocol B: Anti-Selective Alkylation
To access the Anti isomers ((2R,3R) or (2S,3S)), the Myers Pseudoephedrine alkylation or a Mukaiyama Aldol with specific Lewis Acids is preferred.
Workflow Visualization:
Figure 2: Syn-selective synthesis via Evans Aldol methodology.
Analytical Characterization
Validating the identity of 3,6-Dimethylhept-6-en-2-ol requires a combination of NMR spectroscopy and Gas Chromatography.
Predicted NMR Profile
Based on structural analogues (e.g., 6-methylhept-5-en-2-ol and citronellol derivatives), the following signals are diagnostic:
Nucleus
Shift (ppm)
Multiplicity
Assignment
Diagnostic Note
1H
4.65 - 4.75
Multiplet (2H)
C7-H (Terminal Alkene)
Characteristic of isopropenyl group.
1H
3.60 - 3.80
Multiplet (1H)
C2-H (Carbinol)
Shift varies slightly between syn and anti.
1H
1.70
Singlet (3H)
C6-Me
Allylic methyl group.
1H
1.15
Doublet (3H)
C1-H (Terminal Methyl)
Coupled to C2.
1H
0.90
Doublet (3H)
C3-Me
Coupled to C3; Shift is stereocenter dependent.
13C
~145.0
Quaternary
C6 (Alkene)
Confirms unsaturation.
13C
~110.0
CH2
C7 (Alkene)
Terminal methylene.
13C
~70-72
CH
C2 (Alcohol)
Oxidation state confirmation.
Chromatographic Separation
Separation of the 4 stereoisomers is best achieved using Chiral GC .
Column: Cyclodextrin-based phases (e.g., Beta-DEX 120 or equivalent).
Conditions: Isothermal hold at 110°C or slow ramp (2°C/min).
Elution Order: typically Syn isomers elute differently from Anti isomers due to intramolecular H-bonding capabilities affecting volatility and interaction with the stationary phase.
Applications & Significance
Fragrance Chemistry
The saturated analog, 3,6-dimethylheptan-2-ol , is known for its "fresh, floral, green, rose" odor profile [1]. The unsaturated 6-ene target molecule is expected to possess a sharper, more diffusive top note due to the terminal alkene, likely adding a "citrus/metallic" nuance to the rose core.
Pheromone Precursors
The 1,2-dimethyl/hydroxy motif is a recurring theme in insect pheromones. For example, Serricornin ((4S,6S,7S)-4,6-dimethyl-7-hydroxynonan-3-one) shares the vicinal methyl/hydroxy architecture. 3,6-Dimethylhept-6-en-2-ol serves as a truncated analogue or a metabolic intermediate in the biosynthesis of these complex acyclic structures [2].
References
The Good Scents Company. (2024). 3,6-dimethylheptan-2-ol: Odor Description and Safety. Retrieved from [Link]
Mori, K. (2004). The Synthesis of Insect Pheromones.[1] In Total Synthesis of Natural Products. Organic Syntheses. Retrieved from [Link]
PubChem. (2025).[2] Compound Summary: 3,6-Dimethylhept-6-en-2-ol (CAS 1599216-18-8).[3] National Library of Medicine. Retrieved from [Link]
NIST Chemistry WebBook. (2023). Mass Spectra and Retention Indices for Dimethylheptenol isomers. Retrieved from [Link]
Technical Guide: Biological Activity & Characterization of 3,6-Dimethylhept-6-en-2-ol
This is an in-depth technical guide on the biological activity and experimental characterization of 3,6-Dimethylhept-6-en-2-ol . [1][2] Part 1: Executive Summary & Chemical Identity[1][2] 3,6-Dimethylhept-6-en-2-ol (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the biological activity and experimental characterization of 3,6-Dimethylhept-6-en-2-ol .
[1][2]
Part 1: Executive Summary & Chemical Identity[1][2]
3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) is a specialized monoterpenoid alcohol characterized by a branched heptane skeleton, a terminal alkene group, and a secondary hydroxyl moiety.[1][2] Structurally positioned between the well-known Citronellol and irregular monoterpenes like Artemisia alcohol , this compound represents a valuable scaffold for structure-activity relationship (SAR) studies in antimicrobial efficacy, pheromone mimicry, and fragrance chemistry.[1]
While direct clinical data is emerging, its structural homology to bioactive terpenes (e.g., Linalool, Ipsenol) allows for a robust prediction of its biological profile.[1] This guide provides the theoretical framework, predicted activity, and standardized protocols for its empirical validation.
Chemical Profile
Property
Detail
IUPAC Name
3,6-Dimethylhept-6-en-2-ol
CAS Number
1599216-18-8
Molecular Formula
C₉H₁₈O
Molecular Weight
142.24 g/mol
Chiral Centers
C2 and C3 (Four potential stereoisomers)
Key Functional Groups
Secondary Alcohol (C2), Terminal Alkene (C6=C7)
Predicted LogP
~2.8 - 3.2 (Lipophilic)
Part 2: Biological Activity Profile (SAR Analysis)[1][2]
Antimicrobial Mechanism (Membrane Disruption)
Based on the "Hydroxyl-Anchor/Tail-Insertion" model validated for similar acyclic terpenes (e.g., Geraniol, Linalool), 3,6-Dimethylhept-6-en-2-ol is predicted to exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi.[1]
Mechanism: The lipophilic 3,6-dimethylheptenyl tail inserts into the bacterial phospholipid bilayer, increasing membrane fluidity.[1] The C2-hydroxyl group remains at the aqueous interface, disrupting the hydrogen bonding network of the lipid headgroups. This leads to leakage of intracellular K+ ions and eventual cell lysis.[1]
Gram-negatives (E. coli): Likely resistant without permeabilizers due to the outer membrane barrier.[1]
Pheromonal & Semiochemical Activity
The 3,6-dimethylheptane skeleton is structurally homologous to aggregation pheromones found in Coleoptera (beetles) and Hymenoptera (ants/wasps).[1]
Analogs: Closely related to 4-Methyl-3-heptanol (Scolytid beetle pheromone) and Sulcatol (6-Methyl-5-hepten-2-ol).[1]
Receptor Interaction: Likely binds to Odorant Binding Proteins (OBPs) in insect antennae, triggering aggregation or alarm responses.[1] The specific stereochemistry (syn vs. anti at C2/C3) is critical for receptor specificity.[1]
Metabolic Fate & Toxicology[1][2]
Phase I Metabolism: The terminal alkene (C6=C7) is a prime target for Cytochrome P450-mediated epoxidation.[1] The secondary alcohol (C2) undergoes oxidation to the ketone (3,6-dimethylhept-6-en-2-one).[1]
Safety Profile: Predicted to be a mild skin irritant (Category 2) but low acute toxicity (LD50 > 2000 mg/kg, oral, rat), consistent with aliphatic terpene alcohols.
Part 3: Mechanism of Action Visualization
The following diagram illustrates the predicted interaction pathways of 3,6-Dimethylhept-6-en-2-ol within a biological system, highlighting membrane disruption and metabolic clearance.
Figure 1: Predicted pharmacodynamics and pharmacokinetics.[1] The compound exhibits dual activity: membrane disruption in pathogens and oxidative clearance in hosts.[1]
Part 4: Experimental Protocols
To validate the biological profile of 3,6-Dimethylhept-6-en-2-ol, the following standardized protocols are recommended.
Objective: Determine antimicrobial potency against S. aureus and E. coli.[1]
Preparation: Dissolve 3,6-Dimethylhept-6-en-2-ol in DMSO to create a stock solution of 100 mg/mL.
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentration range: 0.5 µg/mL to 1024 µg/mL.[1]
Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 × 10⁵ CFU/mL) to each well.
Controls:
Positive Control:[1] Ciprofloxacin or Terpinen-4-ol.
Readout: Determine MIC as the lowest concentration with no visible turbidity. Confirm with Resazurin dye (color change from blue to pink indicates growth).[1]
Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system (1 mM NADPH final).
Sampling: Remove aliquots (50 µL) at 0, 5, 15, 30, and 60 minutes.
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Monitor Transitions: Parent ion
specific fragment (likely loss of H₂O, m/z 125).[1]
Part 5: Synthesis & Characterization Workflow
For researchers requiring de novo synthesis of specific stereoisomers, the following retrosynthetic approach is recommended.
Figure 2: Retrosynthetic analysis. The C2-C3 bond or C3-C4 bond are strategic disconnection points.[1]
Synthetic Note: The introduction of the methyl group at C3 and the hydroxyl at C2 creates two adjacent chiral centers. Stereoselective synthesis (e.g., using chiral auxiliaries or enzymatic resolution) is required to isolate specific (2R, 3R) or (2S, 3S) isomers for pheromone testing.[1]
References
Chemical Identity & Catalog Data
ChemScene. (2023).[1] 3,6-Dimethylhept-6-en-2-ol (CAS 1599216-18-8) Product Monograph. Retrieved from [1][3][4]
Antimicrobial Mechanism of Terpenoids
Griffin, S. G., et al. (1999).[1] The role of structure and molecular properties of terpenoids in determining their antimicrobial activity. Flavour and Fragrance Journal. Link[1]
Pheromone Structural Homology
Francke, W., & Dettner, K. (2005). Chemical Ecology of Insect Pheromones. In: The Chemistry of Pheromones and Other Semiochemicals II. Springer.[1] Link[1]
Metabolic Pathways of Aliphatic Alcohols
Madyastha, K. M. (1984).[1] Metabolism of monoterpenes in mammals. Journal of Chemical Ecology. Link
In-Depth Technical Guide: Predicted NMR and Mass Spectrometry Profiles of 3,6-Dimethylhept-6-en-2-ol
Executive Summary As drug development and synthetic chemistry increasingly rely on complex aliphatic scaffolds, the accurate structural elucidation of branched, unsaturated alcohols becomes critical. 3,6-Dimethylhept-6-e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug development and synthetic chemistry increasingly rely on complex aliphatic scaffolds, the accurate structural elucidation of branched, unsaturated alcohols becomes critical. 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) is a prime example of such a scaffold, featuring a secondary alcohol, a terminal alkene, and multiple branching points. This whitepaper provides a rigorous, predictive analytical framework for its Nuclear Magnetic Resonance (NMR) and Electron Ionization Mass Spectrometry (EI-MS) profiles, detailing the causality behind chemical shifts and fragmentation pathways to empower researchers in structural validation.
Structural Analysis & Chemical Properties
Before interpreting spectral data, we must map the electronic and steric environment of the molecule:
Molecular Formula: C₉H₁₈O
Molecular Weight: 142.24 g/mol
SMILES: CC(O)C(C)CCC(=C)C
Structural Topology: A seven-carbon backbone. The C2 position bears a hydroxyl group (-OH), making it a secondary carbinol. The C6-C7 positions form a terminal alkene. Methyl branches are located at C3 (aliphatic) and C6 (allylic).
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of 3,6-dimethylhept-6-en-2-ol is governed by two primary deshielding phenomena: the electronegativity of the oxygen atom and the magnetic anisotropy of the pi-bond system .
Causality in 1H NMR Chemical Shifts
The C2 methine proton is strongly deshielded by the adjacent hydroxyl group, shifting it downfield to the 3.6–3.8 ppm region. Conversely, the terminal alkene protons at C7 are trapped within the deshielding cone of the C=C double bond's induced magnetic field, pushing them to 4.6–4.8 ppm. The branched methyl at C3 is highly shielded (0.8–0.9 ppm), while the allylic methyl at C6 experiences mild deshielding (1.7–1.8 ppm) due to its proximity to the pi-system.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment / Causality
C1-H₃
1.1 - 1.2
Doublet (d)
3H
Split by C2-H. Shielded methyl adjacent to carbinol.
C2-H
3.6 - 3.8
Multiplet (m)
1H
Deshielded by adjacent electronegative -OH group.
O-H
1.5 - 2.0
Broad Singlet
1H
Exchangeable proton; shift depends on concentration/H-bonding.
C3-H
1.4 - 1.6
Multiplet (m)
1H
Complex splitting from C2, C4, and C3-CH₃.
C3-CH₃
0.8 - 0.9
Doublet (d)
3H
Split by C3-H. Highly shielded aliphatic methyl.
C4-H₂
1.1 - 1.5
Multiplet (m)
2H
Standard aliphatic methylene protons.
C5-H₂
1.9 - 2.1
Multiplet (m)
2H
Mildly deshielded due to allylic position to C6=C7.
C6-CH₃
1.7 - 1.8
Singlet (s)*
3H
Allylic methyl. *May show fine long-range allylic coupling.
C7-H₂
4.6 - 4.8
Two Singlets
2H
Terminal alkene protons; deshielded by C=C anisotropy.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Hybridization
Assignment / Causality
C1
~20
sp³
Aliphatic methyl adjacent to carbinol carbon.
C2
~72
sp³
Carbinol carbon, strongly deshielded by oxygen.
C3
~38 - 40
sp³
Branched methine carbon.
C3-CH₃
~14 - 16
sp³
Terminal branched methyl.
C4
~30 - 32
sp³
Aliphatic methylene.
C5
~36 - 38
sp³
Allylic methylene.
C6
~145 - 146
sp²
Quaternary alkene carbon.
C6-CH₃
~22 - 23
sp³
Allylic methyl carbon.
C7
~109 - 111
sp²
Terminal alkene methylene carbon.
Predicted Mass Spectrometry (EI-MS) Fragmentation Pathways
In standard 70 eV Electron Ionization Mass Spectrometry (EI-MS), aliphatic alcohols rarely exhibit a strong molecular ion peak (M⁺• at m/z 142) because the initial radical cation is highly unstable and rapidly fragments .
Mechanistic Breakdown of Key Fragments
Alpha-Cleavage (m/z 45): The ionization of the oxygen lone pair weakens the adjacent C2-C3 bond. Cleavage of this bond expels a neutral C₇H₁₃• radical, leaving behind a highly stable, resonance-stabilized oxonium ion [CH₃-CH=OH]⁺. This is universally the base peak for methyl carbinols.
McLafferty Rearrangement (m/z 56): The terminal C6=C7 alkene acts as a radical receptor. It abstracts a gamma-hydrogen from the C3 position via a six-membered transition state. Subsequent beta-cleavage of the C4-C5 bond yields an isobutene radical cation [CH₂=C(CH₃)₂]⁺• at m/z 56.
Allylic Cleavage (m/z 55): Direct homolytic cleavage of the C4-C5 bond (which is allylic to the double bond) generates a resonance-stabilized allylic cation [CH₂-C(CH₃)=CH₂]⁺ at m/z 55.
Dehydration (m/z 124): Loss of water (-18 Da) is a ubiquitous thermal and electron-impact degradation pathway for secondary alcohols, yielding the [C₉H₁₆]⁺• alkene radical cation.
Predicted EI-MS Fragmentation Pathway of 3,6-Dimethylhept-6-en-2-ol.
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The use of internal standards and standardized ionization energies ensures data can be cross-referenced against global repositories like the Spectral Database for Organic Compounds (SDBS) .
Protocol A: NMR Data Acquisition
Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ provides a deuterium lock signal for the spectrometer, while its lack of protons prevents solvent interference. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard to anchor the chemical shift scale exactly at 0.00 ppm.
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Set the probe temperature to a stable 298 K to prevent chemical shift drift of the exchangeable -OH proton.
¹H Acquisition: Execute 16–32 scans with a relaxation delay (d1) of 2 seconds to ensure complete longitudinal relaxation between pulses, allowing for accurate integration.
¹³C Acquisition: Execute 512–1024 scans using power-gated broadband proton decoupling (e.g., WALTZ-16 sequence) to collapse carbon signals into sharp singlets, maximizing the signal-to-noise ratio.
Protocol B: GC-EI-MS Acquisition
Sample Preparation: Dilute the compound to 1 mg/mL in a volatile, non-interfering solvent such as LC-MS grade hexane.
Chromatography: Inject 1 µL into a GC inlet at 250°C (Split ratio 1:50). Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Temperature Program: 50°C hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.
Ionization: Operate the EI source strictly at 70 eV. Causality: 70 eV is the universal standard because it provides sufficient energy to induce reproducible, rich fragmentation patterns that perfectly align with library matching algorithms . Set the source temperature to 230°C.
Standardized NMR Acquisition and Structural Validation Workflow.
Conclusion
The structural elucidation of 3,6-dimethylhept-6-en-2-ol requires a deep understanding of both magnetic anisotropy in NMR and radical cation stability in mass spectrometry. By anticipating the downfield shifts of the carbinol and terminal alkene protons, and recognizing the dominance of the m/z 45 alpha-cleavage fragment, researchers can confidently validate the synthesis or isolation of this complex aliphatic scaffold.
References
Pretsch, E., Bühlmann, P., Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69.[Link]
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link]
Foundational
Discovery and isolation of novel dimethylheptenol isomers
Whitepaper: Discovery and Isolation of Novel Dimethylheptenol Isomers A Comprehensive Guide to Stereochemical Resolution and Structural Elucidation Executive Summary & Historical Context As a Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: Discovery and Isolation of Novel Dimethylheptenol Isomers
A Comprehensive Guide to Stereochemical Resolution and Structural Elucidation
Executive Summary & Historical Context
As a Senior Application Scientist working at the intersection of natural product isolation and synthetic pharmacophore development, I frequently encounter branched-chain unsaturated alcohols. Among these, dimethylheptenols occupy a uniquely significant chemical space.
Historically, 2,6-dimethylhept-5-en-2-ol was the very first molecule synthesized via the pioneering Barbier reaction in 1899, an organometallic milestone that predated and inspired the Grignard reaction [1]. Today, the discovery of novel dimethylheptenol isomers—such as (Z)-4,5-dimethyl-4-hepten-1-ol and (E)-3,4-dimethyl-3-hepten-7-ol—has profound implications. These isomers are emerging as critical volatile organic compounds (VOCs) in complex plant-herbivore signaling networks (e.g., the Opuntia stricta system) [2] and serve as highly valued stereocenters in the synthesis of novel fragrances and bioactive lipids [3].
The Rationale for Isomer-Level Resolution
In drug development and chemical ecology, structural connectivity is only half the story; stereochemistry dictates receptor binding affinity. The spatial orientation of the hydroxyl group (primary vs. tertiary) and the alkene geometry (E/Z configuration) fundamentally alter the molecule's bioactivity and olfactory profile.
To isolate these isomers from complex matrices, we must employ an orthogonal, self-validating analytical workflow. A self-validating system ensures that data from one technique (e.g., molecular weight from MS) is independently verified by another (e.g., proton integration in NMR), eliminating false positives in stereochemical assignment.
Fig 1. End-to-end workflow for discovering dimethylheptenol isomers.
Experimental Protocol: Orthogonal Isolation and Resolution
The following step-by-step methodology details the extraction, isolation, and resolution of dimethylheptenol isomers from a crude natural or synthetic matrix.
Step 1: Matrix Preparation & Extraction
Action: Utilize Headspace Solid-Phase Microextraction (HS-SPME) using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for 30 minutes at 40°C.
Causality: Dimethylheptenols are highly volatile and their hydroxyl groups are susceptible to acid-catalyzed dehydration at elevated temperatures. HS-SPME at a mild 40°C prevents the thermal degradation of tertiary alcohols (like 2,6-dimethylhept-5-en-2-ol) into dienes, preserving the native isomer ratio.
Step 2: Primary Chromatographic Fractionation
Action: Subject the crude extract to flash chromatography on deactivated silica gel. Elute with a gradient of hexane to ethyl acetate (98:2 to 85:15).
Causality: The hydroxyl group of the dimethylheptenol creates a strong dipole, ensuring it is retained longer than non-polar terpene hydrocarbons. Deactivating the silica prevents irreversible chemisorption of the alcohol.
Step 3: High-Resolution GC-MS Profiling
Action: Inject the enriched fraction onto a DB-WAX (polyethylene glycol) capillary column. Program the oven from 60°C to 220°C at 4°C/min.
Causality: A polar stationary phase is mandatory here. It resolves positional isomers (e.g., 4,5-dimethyl vs. 3,4-dimethyl) based on subtle differences in hydrogen-bonding capacities, which non-polar columns (like DB-5) often co-elute.
Action: Process the target GC peaks through a Chiralpak AD-H column under isocratic conditions (95:5 Hexane:Isopropanol) at a flow rate of 1.0 mL/min.
Causality: The amylose-based stationary phase provides the necessary chiral recognition clefts to separate enantiomers and diastereomers. The isocratic non-polar mobile phase ensures that the subtle steric differences of the E/Z alkene geometries interact differentially with the chiral selector.
Quantitative Data: Isomer Properties
The table below summarizes the physicochemical and sensory properties of key dimethylheptenol isomers isolated using the above protocol. All isomers share the chemical formula C₉H₁₈O (Exact Mass: 142.1358 Da).
Isomer IUPAC Name
Alkene Geometry
Hydroxyl Position
Odor / Bioactivity Profile
Boiling Point (°C)
2,6-Dimethylhept-5-en-2-ol
N/A (Terminal)
C2 (Tertiary)
Floral, Lavender, Woody [4]
~177.0
(Z)-4,5-Dimethyl-4-hepten-1-ol
Z (Cis)
C1 (Primary)
Green, Herbaceous, Plant VOC
~185.2
(E)-3,4-Dimethyl-3-hepten-7-ol
E (Trans)
C7 (Primary)
Fruity, Melon, Herbivore Attractant
~188.5
Structural Elucidation Logic
To finalize the self-validating system, the isolated fractions must undergo rigorous spectroscopic analysis. Relying solely on mass spectrometry is a critical error in isomer discovery; MS provides the formula, but Nuclear Magnetic Resonance (NMR) is required to map the topology.
HRMS (ESI+): Confirms the exact mass. Dimethylheptenols typically exhibit a strong
peak at m/z 125.1325 due to the facile in-source loss of water.
1D ¹H NMR: The chemical shift of the vinylic proton (typically around δ 5.1–5.4 ppm) and the integration of the allylic methyl groups confirm the backbone.
2D NOESY NMR: This is the definitive step for E/Z assignment. For instance, in (Z)-4,5-dimethyl-4-hepten-1-ol, a strong Nuclear Overhauser Effect (NOE) cross-peak will be observed between the two methyl groups on C4 and C5, proving they are on the same side of the alkene plane.
Fig 2. Logical decision tree for the structural elucidation of isomers.
Conclusion
The discovery and isolation of novel dimethylheptenol isomers require a meticulously designed, causality-driven workflow. By combining the thermal preservation of HS-SPME with the resolving power of chiral HPLC and the definitive topological mapping of 2D NMR, researchers can confidently identify novel stereocenters. This self-validating approach ensures high-fidelity data suitable for downstream pharmacological assays and fragrance formulation.
References
Philippe Barbier - Wikipedia. Wikimedia Foundation. Available at: [Link]
Volatile Organic Compounds as Signals in a Plant–Herbivore System. Chemical Senses, Oxford Academic. Available at:[Link]
Umpolung Difunctionalization of Carbonyls via Visible-Light Photoredox Catalytic Radical-Carbanion Relay. Journal of the American Chemical Society (JACS). Available at:[Link]
DIMETHYL HEPTANOL / Dimetol - Technical Data & Safety Profile. Direct PCW. Available at: [Link]
Exploratory
An In-depth Technical Guide to the Potential Biosynthetic Pathways of 3,6-Dimethylhept-6-en-2-ol
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract 3,6-Dimethylhept-6-en-2-ol is a naturally occurring irregular monoterpenoid with a C9 carbon skeleton....
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Dimethylhept-6-en-2-ol is a naturally occurring irregular monoterpenoid with a C9 carbon skeleton. While its presence has been identified in various natural sources, its biosynthetic origin remains largely uncharacterized. This technical guide provides a comprehensive exploration of the potential biosynthetic pathways leading to 3,6-dimethylhept-6-en-2-ol. By leveraging established principles of terpenoid biosynthesis and drawing parallels with known pathways of other irregular terpenoids, we propose several plausible biosynthetic routes. This document is intended to serve as a foundational resource for researchers seeking to elucidate the enzymatic machinery and genetic underpinnings of this unique molecule's formation. Such knowledge is critical for potential applications in synthetic biology, metabolic engineering, and the development of novel therapeutic agents.
Introduction: The Enigma of an Irregular Monoterpenoid
3,6-Dimethylhept-6-en-2-ol is a volatile organic compound that has been identified in various plant and insect species. Its structure, characterized by a nine-carbon backbone with methyl substitutions at positions 3 and 6 and a terminal double bond, deviates from the classical C10 monoterpenoid framework. This classifies it as an irregular, or noncanonical, terpenoid. The biosynthesis of such irregular terpenoids often involves unique enzymatic reactions that are of significant interest to biochemists and synthetic biologists. Understanding the formation of 3,6-dimethylhept-6-en-2-ol not only fills a gap in our knowledge of natural product biosynthesis but also opens avenues for the biotechnological production of this and other related compounds.
This guide will delve into the fundamental building blocks of terpenoid biosynthesis and then extrapolate from known pathways to construct logical and scientifically sound hypotheses for the formation of 3,6-dimethylhept-6-en-2-ol. We will explore the key enzyme families likely involved and propose experimental strategies for pathway elucidation and validation.
Foundational Principles of Terpenoid Biosynthesis
All terpenoids, despite their vast structural diversity, originate from two simple five-carbon (C5) isomers: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] These fundamental precursors are synthesized through two primary pathways:
The Mevalonate (MVA) Pathway: Predominantly active in the cytosol and mitochondria of eukaryotes, as well as in archaea and some bacteria. It commences with the condensation of three acetyl-CoA molecules.[2][3]
The Methylerythritol Phosphate (MEP) Pathway: Primarily located in the plastids of plants and algae, and in most bacteria. It utilizes pyruvate and glyceraldehyde-3-phosphate as its starting materials.[1][2]
The subsequent steps in terpenoid biosynthesis involve the head-to-tail condensation of IPP and DMAPP units, catalyzed by prenyltransferases, to form linear isoprenoid diphosphates of varying lengths, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).[1] These linear precursors are then transformed by a diverse class of enzymes called terpene synthases (TSs) into the vast array of cyclic and acyclic terpene skeletons.[4]
Diagram: The Central Terpenoid Biosynthesis Pathways
Caption: Overview of the MVA and MEP pathways leading to the universal C5 precursors and their subsequent conversion to major terpenoid classes.
Proposed Biosynthetic Pathways for 3,6-Dimethylhept-6-en-2-ol
The C9 skeleton of 3,6-dimethylhept-6-en-2-ol suggests a departure from the canonical head-to-tail condensation of two C5 units that forms C10 monoterpenoids. We propose two primary hypothetical pathways for its formation, both originating from the central C10 precursor, geranyl diphosphate (GPP).
Hypothesis 1: Oxidative Cleavage and Reduction of a Monoterpene Precursor
This pathway postulates the involvement of oxidative enzymes, such as cytochrome P450 monooxygenases (CYP450s), followed by cleavage and reduction steps.
Formation of an Oxygenated Intermediate: GPP is first cyclized or rearranged by a terpene synthase (TPS) to form a monoterpene intermediate. A plausible candidate is linalool, given its structural similarity. Subsequently, a CYP450 enzyme could hydroxylate a specific position on the monoterpene backbone.
Oxidative Cleavage: The oxygenated monoterpene could then undergo an oxidative cleavage reaction, potentially catalyzed by a dioxygenase or another CYP450, to excise a carbon atom, resulting in a C9 keto-aldehyde or a related intermediate.
Reduction and Rearrangement: A series of reduction and potential rearrangement steps, catalyzed by reductases and possibly other enzymes, would convert the C9 intermediate into the final product, 3,6-dimethylhept-6-en-2-ol.
Hypothesis 2: Rearrangement and Decarboxylation of a Geranyl Diphosphate-derived Intermediate
This alternative hypothesis involves a direct rearrangement of GPP or a closely related intermediate, followed by the loss of a carbon atom.
Isomerization and Cyclization: GPP could be isomerized to neryl diphosphate (NPP) or undergo a TPS-catalyzed cyclization to form a carbocation intermediate.
Wagner-Meerwein Rearrangement and Decarboxylation: A subsequent rearrangement, such as a Wagner-Meerwein shift, within the active site of the TPS could lead to an unstable intermediate that undergoes decarboxylation (or a similar loss of a one-carbon unit) to generate a C9 carbocation.
Quenching and Final Modification: The C9 carbocation would then be quenched by water to introduce the hydroxyl group, and a final reduction step could yield 3,6-dimethylhept-6-en-2-ol.
Diagram: Hypothetical Biosynthetic Pathways
Caption: Two plausible biosynthetic routes to 3,6-dimethylhept-6-en-2-ol from geranyl diphosphate (GPP).
Key Enzyme Families and Their Putative Roles
The elucidation of the biosynthetic pathway for 3,6-dimethylhept-6-en-2-ol will necessitate the identification and characterization of the enzymes involved. Based on our hypotheses, the following enzyme families are of primary interest:
Enzyme Family
Putative Role in Biosynthesis
Terpene Synthases (TPSs)
Catalyze the initial conversion of GPP into a C10 monoterpene intermediate or a rearranged carbocation.[4]
Cytochrome P450s (CYP450s)
Likely responsible for hydroxylation and/or oxidative cleavage of a monoterpene precursor.[1]
Short-chain Dehydrogenases/Reductases (SDRs)
Involved in the reduction of keto or aldehyde intermediates to the final alcohol product.
Dioxygenases
May play a role in the oxidative cleavage of a C-C bond in the monoterpene backbone.
Experimental Workflow for Pathway Elucidation
A multi-pronged approach combining transcriptomics, proteomics, and metabolomics, followed by in vitro and in vivo characterization of candidate enzymes, is essential for validating the proposed pathways.
Step 1: 'Omics'-based Discovery
Tissue-specific Metabolite Profiling: Identify the specific tissues or developmental stages in the source organism where 3,6-dimethylhept-6-en-2-ol is most abundant using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Transcriptome Sequencing (RNA-Seq): Perform differential gene expression analysis between high- and low-producing tissues to identify candidate genes from the key enzyme families (TPSs, CYP450s, SDRs) that are co-expressed with the target compound.
Proteomic Analysis: Correlate protein abundance with metabolite levels to further narrow down the list of candidate enzymes.
Step 2: In Vitro and In Vivo Functional Characterization
Gene Cloning and Heterologous Expression: Clone the candidate genes into a suitable expression host, such as E. coli or Saccharomyces cerevisiae.
In Vitro Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with proposed substrates (e.g., GPP for TPSs, monoterpenes for CYP450s) to determine their catalytic activity and product profile.
In Vivo Characterization: Co-express candidate enzymes in an engineered microbial host to reconstitute the proposed pathway and detect the production of 3,6-dimethylhept-6-en-2-ol.
Diagram: Experimental Workflow
Caption: A systematic workflow for the discovery and validation of the biosynthetic pathway for 3,6-dimethylhept-6-en-2-ol.
Conclusion and Future Directions
The biosynthesis of the irregular monoterpenoid 3,6-dimethylhept-6-en-2-ol represents an intriguing area of research in natural product chemistry. While the precise enzymatic steps are yet to be elucidated, the foundational knowledge of terpenoid biosynthesis allows for the formulation of credible hypotheses. The proposed pathways, centered around oxidative cleavage or skeletal rearrangement, provide a solid framework for future experimental investigation. The successful elucidation of this pathway will not only contribute to our fundamental understanding of biochemical diversity but also provide a toolkit of novel enzymes for applications in synthetic biology and the sustainable production of valuable chemicals. Future work should focus on the application of the outlined 'omics' and functional characterization approaches in organisms known to produce this compound.
References
Tholl, D. (2015). Biosynthesis and Biological Functions of Terpenoids in Plants. Advances in Biochemical Engineering/Biotechnology, 148, 63-106. [Link]
Lange, B. M., Rujan, T., Martin, W., & Croteau, R. (2000). Isoprenoid biosynthesis: the evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences, 97(24), 13172-13177. [Link]
Vranová, E., Coman, D., & Gruissem, W. (2013). Network analysis of the MVA and MEP pathways for isoprenoid synthesis. Annual Review of Plant Biology, 64, 665-700. [Link]
Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. Archives of Biochemistry and Biophysics, 505(2), 131-143. [Link]
Chen, F., Tholl, D., Bohlmann, J., & Pichersky, E. (2011). The family of terpene synthases in plants: a mid-size family of genes for specialized metabolism that is highly diversified throughout the kingdom. The Plant Journal, 66(1), 212-229. [Link]
Application Note: Asymmetric Synthesis of (2R,3R)-3,6-Dimethylhept-6-en-2-ol
This Application Note details the asymmetric synthesis of (2R,3R)-3,6-Dimethylhept-6-en-2-ol , a chiral acyclic terpene alcohol. While the prompt specifies "(R)-3,6-Dimethylhept-6-en-2-ol," the molecule contains two chir...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note details the asymmetric synthesis of (2R,3R)-3,6-Dimethylhept-6-en-2-ol , a chiral acyclic terpene alcohol. While the prompt specifies "(R)-3,6-Dimethylhept-6-en-2-ol," the molecule contains two chiral centers (C2 and C3). This protocol is designed to provide full stereocontrol over both centers, using the (2R,3R) diastereomer as the primary example. The methodology allows for access to all four stereoisomers by simply swapping the chiral auxiliary or the reduction catalyst.
Abstract
This guide outlines a scalable, high-fidelity protocol for the synthesis of (2R,3R)-3,6-Dimethylhept-6-en-2-ol. The target molecule serves as a critical intermediate in the synthesis of complex polyketides and pheromones. The synthetic strategy employs Myers' Asymmetric Alkylation to establish the C3 stereocenter with >98% de, followed by a Corey-Bakshi-Shibata (CBS) Reduction to set the C2 hydroxyl stereochemistry with high precision. This modular approach ensures full stereodivergence and precludes the need for difficult chromatographic separations of diastereomers.
Retrosynthetic Analysis
The strategic disconnection relies on the convergent assembly of the carbon skeleton followed by functional group manipulation.
Disconnection 1 (C2-C3): Establishment of the alcohol via stereoselective reduction of a chiral ketone.
Disconnection 2 (C3-C4): Construction of the carbon backbone via asymmetric alkylation of a propionate equivalent.
Figure 1: Retrosynthetic logic flow for the target molecule.
Method Selection & Strategy
To ensure "Application Note" quality reliability, we selected the Myers Pseudoephedrine Auxiliary route over Evans Oxazolidinones due to the crystallinity of the intermediates and the ease of converting the amide directly to a ketone (via the Weinreb intermediate).
Step
Reaction Type
Purpose
Critical Parameter
1
Iodination
Activate electrophile
Temperature control to prevent polymerization
2
Myers Alkylation
Set C3 Stereocenter
Anhydrous conditions; LiCl additive
3
Amide-to-Ketone
Build Skeleton
Controlled addition of MeMgBr
4
CBS Reduction
Set C2 Stereocenter
Catalyst loading and temperature
Detailed Experimental Protocols
Step 1: Synthesis of Electrophile (4-Iodo-2-methyl-1-butene)
Precursor: 3-Methyl-3-buten-1-ol (Isoprenol) is commercially available.
Objective: Convert the primary alcohol to an iodide for alkylation.
Reagents:
3-Methyl-3-buten-1-ol (1.0 equiv)
Triphenylphosphine (PPh3, 1.2 equiv)
Imidazole (1.5 equiv)
Iodine (I2, 1.2 equiv)
Solvent: Dichloromethane (DCM) or Toluene.
Protocol:
Setup: Charge a flame-dried 3-neck flask with PPh3 and Imidazole in anhydrous DCM (0.5 M) under Argon. Cool to 0°C.[1][2]
Addition: Add Iodine portion-wise. The solution will turn dark orange/brown and then fade to a yellow suspension.
Substrate: Add 3-Methyl-3-buten-1-ol dropwise over 20 minutes, maintaining temperature <5°C.
Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Workup: Quench with saturated aqueous Na2S2O3 (to remove excess iodine). Extract with Pentane (to facilitate evaporation later). Wash with brine, dry over MgSO4.
Purification: Carefully concentrate (volatile product!) and pass through a short silica plug eluting with Pentane.
Yield: Expect ~85-90% of a colorless oil. Store over copper wire in the dark at -20°C.
Step 2: Myers Asymmetric Alkylation (Sets C3)
Objective: Couple the propionate auxiliary with the iodide to set the C3 methyl stereochemistry.
Lithium Chloride (LiCl) (6.0 equiv) - Crucial for reaction rate and yield.
4-Iodo-2-methyl-1-butene (1.2 equiv)
Solvent: THF (anhydrous).
Protocol:
Drying: Flame-dry a flask containing LiCl (anhydrous). Add (S,S)-Pseudoephedrine propionamide and dissolve in THF (0.2 M). Cool to -78°C.
Enolization: Add LDA solution dropwise via cannula. Stir at -78°C for 1 hour, then warm to 0°C for 15 minutes, then cool back to -78°C. Note: This thermal cycle ensures complete deprotonation.
Alkylation: Add the iodide (from Step 1) dropwise.
Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 4 hours.
Quench: Add saturated NH4Cl solution.
Workup: Extract with EtOAc. The product is an amide.
Validation: Check diastereomeric ratio (dr) via 1H NMR. Expect >95:5 dr.[3][4] The (S,S)-auxiliary typically yields the alpha-methyl group in the configuration required for the (3R) product (after cleavage).
Step 3: Transformation to Methyl Ketone
Objective: Remove the auxiliary and install the methyl ketone moiety.
Route: We will use a modified Weinreb protocol or direct addition if the auxiliary allows. For Myers amides, direct conversion to ketone with organolithiums can be tricky. A robust method involves converting to the Weinreb Amide first or reducing to the alcohol and re-oxidizing.
Preferred High-Yield Route: Conversion to Weinreb Amide (N-methoxy-N-methylamide) followed by Grignard.
Sub-Step 3a: Transamidation
Treat the Myers alkylation product with N,O-Dimethylhydroxylamine hydrochloride (2.0 equiv) and AlMe3 (Trimethylaluminum, 2.5 equiv) in DCM at 0°C -> RT.
Caution: AlMe3 is pyrophoric. Handle with extreme care.
This yields the Weinreb amide and recovers the Pseudoephedrine auxiliary (which can be recycled).
Sub-Step 3b: Grignard Addition
Dissolve Weinreb amide in THF (0.3 M). Cool to 0°C.[1][2]
Add Methylmagnesium Bromide (MeMgBr, 3.0 M in ether, 1.5 equiv).
Stir 1 hour. Quench with dilute HCl.
Product: (R)-3,6-Dimethylhept-6-en-2-one.
Step 4: CBS Asymmetric Reduction (Sets C2)
Objective: Stereoselective reduction of the ketone to the alcohol.
Target: (2R)-alcohol.[5]
Catalyst Selection: The (R)-Me-CBS catalyst (Corey-Bakshi-Shibata) generally yields the (S)-alcohol from aryl-alkyl ketones. For aliphatic ketones, the model predicts the outcome based on steric bulk.
Catalyst Prep: Dissolve (S)-Me-CBS catalyst in THF at RT.
Borane Addition: Add BH3·THF solution to the catalyst. Stir 10 mins.
Substrate Addition: Cool to -20°C. Add the ketone solution slowly over 1 hour (syringe pump preferred to keep free ketone concentration low).
Completion: Stir 30 mins after addition. Carefully quench with MeOH (gas evolution!).
Workup: Concentrate, redissolve in ether, wash with 1N HCl (to remove catalyst), then brine.
Purification: Flash chromatography.
Final Product: (2R,3R)-3,6-Dimethylhept-6-en-2-ol.
Quality Control & Validation
Workflow Visualization
Figure 2: Step-by-step experimental workflow.
Analytical Specifications
1H NMR (500 MHz, CDCl3): Look for the characteristic terminal alkene protons at δ 4.7-4.8 ppm (singlets). The C2-H carbinol proton should appear as a multiplet at ~3.6 ppm. The C3-Methyl doublet at ~0.9 ppm is diagnostic.
Chiral HPLC:
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane/Isopropanol (98:2).
Flow: 0.5 mL/min.
Expected: Baseline separation of (2R,3R) from (2S,3R) and enantiomers.
Optical Rotation: Measure [α]D in CHCl3. Compare with literature values for analogous fragments if exact match is unavailable.
Troubleshooting & Safety
Issue
Probable Cause
Solution
Low Yield in Step 2
Wet reagents or incomplete enolization
Flame dry LiCl under vacuum; Ensure LDA is fresh.
Low de in Step 2
Temperature fluctuation
Maintain -78°C strictly during alkylation.
Over-reduction in Step 5
N/A
CBS is specific to ketones; alkene is safe from BH3 at -20°C.
Racemization
Acidic workup of Weinreb amide
Keep workup neutral or slightly basic until quench.
Safety Note:
AlMe3 (Trimethylaluminum): Extremely pyrophoric. Use a long needle and inert atmosphere techniques strictly.
Methyl Iodide/Iodides: Potential alkylating agents. Use gloves and fume hood.
References
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 1997, 119(28), 6496-6511. Link
Corey, E. J., et al. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis." Angewandte Chemie International Edition, 1998, 37(15), 1986-2012. Link
Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801-811. Link
Application Note: Scalable Synthesis of 3,6-Dimethylhept-6-en-2-ol via Grignard Addition
Introduction and Scope The synthesis of highly branched, unsaturated aliphatic alcohols requires precise control over carbon-carbon bond formation and stereocenter integrity. 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scope
The synthesis of highly branched, unsaturated aliphatic alcohols requires precise control over carbon-carbon bond formation and stereocenter integrity. 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) is a versatile C9 building block utilized in the development of complex fragrances, pheromones, and specialized lipid nanoparticles [1].
This application note details a robust, field-proven protocol for the synthesis of 3,6-dimethylhept-6-en-2-ol. By leveraging a highly atom-economical Grignard addition, this guide provides researchers with a scalable and self-validating workflow. Rather than merely listing steps, this document dissects the mechanistic causality behind each experimental parameter to ensure maximum yield, diastereoselectivity, and reproducibility.
Retrosynthetic Strategy & Mechanistic Causality
When designing the synthesis of a secondary alcohol like 3,6-dimethylhept-6-en-2-ol, the classical approach involves the addition of an organomagnesium halide to an aldehyde[2]. Retrosynthetic analysis reveals two potential carbon-carbon bond disconnections adjacent to the hydroxyl group:
C2–C3 Disconnection: Requires acetaldehyde and the Grignard reagent of 5-bromo-2-methylhex-1-ene.
C1–C2 Disconnection: Requires methylmagnesium bromide (MeMgBr) and 2,5-dimethylhex-5-enal.
The Causality of Choice: We exclusively employ the C1–C2 disconnection . Synthesizing complex, highly branched secondary Grignard reagents (as required in the C2-C3 route) frequently leads to competitive Wurtz coupling and base-induced elimination. Conversely, MeMgBr is a commercially available, highly stable, and inexpensive reagent. The electrophile, 2,5-dimethylhex-5-enal, can be efficiently accessed upstream via the Claisen rearrangement of isoprenol and propionaldehyde derivatives.
Figure 1: Retrosynthetic analysis and upstream pathway for 3,6-Dimethylhept-6-en-2-ol.
Experimental Protocol: A Self-Validating Workflow
A protocol is only as reliable as its inline validation checkpoints. This workflow is designed as a self-validating system , integrating real-time analytical gates to ensure the chemical integrity of the reaction before proceeding to the next step.
Reagents and Materials
Reagent / Material
Role
Equivalents
Amount (for 10 mmol scale)
2,5-Dimethylhex-5-enal
Electrophile
1.0 eq
1.26 g (10.0 mmol)
Methylmagnesium Bromide (3.0 M in THF)
Nucleophile
1.1 eq
3.67 mL (11.0 mmol)
Anhydrous THF
Solvent
N/A
50.0 mL
Saturated Aqueous NH₄Cl
Quenching Agent
N/A
20.0 mL
Step-by-Step Methodology
Step 1: Apparatus Setup & Reagent Validation
Action: Flame-dry a 250 mL three-neck round-bottom flask under vacuum and backfill with ultra-pure Argon (repeat 3x).
Validation Gate 1: Titrate the commercial MeMgBr solution using salicylaldehyde phenylhydrazone.
Causality: Grignard reagents degrade over time via reaction with trace moisture [3]. Assuming a perfectly 3.0 M concentration without titration often leads to unreacted aldehyde, which severely complicates downstream chromatographic purification due to similar Rf values.
Step 2: Electrophile Preparation
Action: Dissolve 2,5-dimethylhex-5-enal (1.26 g) in anhydrous THF (50 mL) to create a 0.2 M solution. Cool the flask to 0–5 °C using an ice-water bath.
Causality: THF is selected over diethyl ether because it better solvates the resulting magnesium alkoxide intermediate, preventing precipitation that could stall the reaction kinetics.
Step 3: Nucleophilic Addition
Action: Add the titrated MeMgBr solution dropwise via a syringe pump over 30 minutes, maintaining the internal temperature strictly below 5 °C.
Causality: This temperature control is the most critical parameter of the protocol. The addition is highly exothermic. Because 2,5-dimethylhex-5-enal possesses a chiral α-carbon (C2), elevated temperatures will allow the strongly basic Grignard reagent to deprotonate the α-proton. This enolization leads to the racemization of the stereocenter and destroys the inherent Felkin-Anh diastereoselectivity of the nucleophilic attack.
Step 4: Maturation and In-line Validation
Action: Remove the ice bath and allow the reaction to warm to 20 °C over 2 hours.
Validation Gate 2: Perform TLC analysis (Eluent: 15% EtOAc in Hexanes). The aldehyde (Rf ~ 0.6, stains dark with KMnO₄) must be completely consumed, replaced by the product alcohol (Rf ~ 0.3).
Step 5: Quenching and Workup
Action: Cool the mixture back to 0 °C. Quench dropwise with saturated aqueous NH₄Cl (20 mL).
Causality: A mild, buffered quench (pH ~6) is strictly required. Utilizing a strong acid (e.g., HCl) to dissolve the magnesium salts would trigger acid-catalyzed dehydration of the newly formed secondary alcohol or promote the isomerization of the terminal alkene.
Step 6: Isolation
Action: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Figure 2: Self-validating experimental workflow for the Grignard addition protocol.
Quantitative Data & Analytical Characterization
To establish optimal reaction parameters, various conditions were evaluated. The data below demonstrates the necessity of utilizing THF and a slight excess of the Grignard reagent to drive the reaction to completion while maintaining high purity.
Table 1: Optimization of Grignard Addition Conditions
Entry
Solvent
Temp Profile (°C)
Equivalents (MeMgBr)
Isolated Yield (%)
Purity (GC, %)
1
Et₂O
0 to 20
1.1
74
92
2
THF
0 to 20
1.0
78
94
3
THF
-78 to 20
1.1
86
96
4
THF
0 to 20
1.1
89
>98
Validation Gate 3: Product Verification
Upon isolation, the structural integrity of 3,6-dimethylhept-6-en-2-ol must be confirmed. The following analytical signatures serve as the final validation of the synthesis.
Table 2: Expected Analytical Signatures for 3,6-Dimethylhept-6-en-2-ol
Method
Key Spectral Signatures
Structural Assignment
¹H NMR (400 MHz, CDCl₃)
δ 4.70 (m, 2H)
Terminal alkene protons (=CH₂)
δ 3.65 (dq, 1H)
Methine proton adjacent to hydroxyl (CH-OH)
δ 1.70 (s, 3H)
Allylic methyl group (C=C-CH₃)
δ 1.15 (d, 3H)
Methyl group adjacent to hydroxyl (CH₃-CHOH)
GC-MS (EI, 70 eV)
m/z 142 [M]⁺
Molecular Ion
m/z 124 [M-H₂O]⁺
Loss of water (characteristic of aliphatic alcohols)
References
Master Organic Chemistry - Grignard Reagents For Addition To Aldehydes and Ketones. Available at:[Link]
Wikipedia - Grignard reaction. Available at: [Link]
Method
Application Note: Asymmetric Synthesis of Chiral Allylic Alcohols
Strategic Overview & Mechanistic Causality Chiral allylic alcohols are indispensable structural motifs and versatile building blocks in the synthesis of natural products, active pharmaceutical ingredients (APIs), and com...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Mechanistic Causality
Chiral allylic alcohols are indispensable structural motifs and versatile building blocks in the synthesis of natural products, active pharmaceutical ingredients (APIs), and complex therapeutic agents[1]. The presence of both a stereogenic center and a reactive alkene allows for rapid downstream diversification, including Overman rearrangements, stereoselective epoxidations, and cross-coupling reactions[2].
In drug development, the synthesis of these molecules demands highly scalable, enantioselective, and chemoselective methodologies. Two foundational strategies dominate the field:
Asymmetric Transfer Hydrogenation (ATH) of
-Unsaturated Ketones : A reductive approach that relies on chiral metal catalysts to selectively reduce the carbonyl group while leaving the conjugated alkene intact.
Catalytic Asymmetric Vinylation of Aldehydes : A constructive approach that simultaneously forms a new carbon-carbon bond and a stereogenic center via the addition of a vinyl organometallic reagent to a prochiral aldehyde[2].
The Causality of Chemoselectivity in Noyori ATH
A historical challenge in the reduction of enones is the competition between 1,2-reduction (yielding the allylic alcohol) and 1,4-conjugate reduction (yielding the saturated ketone). The Noyori-Ikariya ATH protocol solves this through a strictly controlled outer-sphere bifunctional mechanism [3].
Unlike traditional inner-sphere reductions that require substrate coordination to the metal (which can inadvertently activate the alkene), the Noyori Ru(II)-diamine catalyst operates via a concerted six-membered pericyclic transition state. The ruthenium center donates a hydride to the carbonyl carbon, while the amine ligand simultaneously donates a proton to the carbonyl oxygen. Because the non-polar C=C bond cannot participate in this highly specific hydrogen-bonding network, the catalyst achieves >99% chemoselectivity for the C=O bond[4].
Fig 1. Bifunctional catalytic cycle of Noyori Asymmetric Transfer Hydrogenation for enones.
Quantitative Data & Method Comparison
When selecting a synthetic route for a target allylic alcohol, scientists must weigh the substrate availability against the operational constraints of the catalytic system. The table below summarizes the critical parameters for both strategies.
Parameter
Noyori Asymmetric Transfer Hydrogenation (ATH)
Catalytic Asymmetric Vinylation
Strategic Disconnection
Reduction of prochiral enones
C-C bond formation from aldehydes
Catalyst / Ligand
RuCl(p-cymene)[(S,S)-TsDPEN]
Ti(OiPr)₄ / Chiral Amino Alcohols or BINOL
Reagent Source
HCOOH/NEt₃ (5:2 azeotrope)
Terminal Alkyne + Cy₂BH + Et₂Zn
Chemoselectivity
>99% (Strictly 1,2-reduction)
N/A (Direct C-C addition)
Typical Yield
85 – 98%
70 – 95%
Enantiomeric Excess (ee)
90 – 99%
85 – 98%
Scalability
High (Multi-kilogram API manufacturing)
Medium (Highly moisture/oxygen sensitive)
Primary Failure Mode
Background racemic reduction
Reagent hydrolysis; poor transmetalation
Validated Experimental Protocols
Protocol A: Noyori ATH of
-Unsaturated Ketones
This protocol utilizes a formic acid/triethylamine azeotrope. The causality behind this choice is thermodynamic: the irreversible release of CO₂ gas drives the reaction to complete conversion, which is critical for preventing the reversibility often seen when using isopropanol as the hydrogen donor[4].
Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate (10.0 mL)
Step-by-Step Methodology:
System Purging: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Oxygen deactivates the Ru-hydride intermediate, leading to stalled reactions.
Catalyst Activation: Add RuCl(p-cymene)[(S,S)-TsDPEN] to the flask, followed by the anhydrous solvent. Stir for 5 minutes.
Reductant Addition: Slowly inject the HCOOH/NEt₃ azeotrope. The solution will transition from dark orange to a deep red/purple hue, indicating the formation of the active 16-electron Ru-amido complex.
Substrate Introduction: Add the enone substrate dropwise over 10 minutes to prevent thermal spiking. Maintain the internal temperature strictly at 25–30 °C. Causality: Elevated temperatures can induce background racemic reduction, degrading the final ee.
Reaction & Effervescence: Allow the reaction to stir. Monitor the continuous evolution of CO₂ gas.
Self-Validating IPC: After 4 hours, pull a 50 µL aliquot, quench in 0.5 mL water, extract with 0.5 mL hexane, and analyze via chiral HPLC/GC. Do not proceed to workup unless conversion is >98%.
Quench & Workup: Once validated, cool the flask to 0 °C and quench slowly with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Catalytic Asymmetric Vinylation of Aldehydes
This protocol generates a reactive vinylzinc species in situ via hydroboration and transmetalation, followed by highly face-selective addition to an aldehyde directed by a chiral ligand[2].
Step-by-Step Methodology:
Hydroboration: In a strictly anhydrous Schlenk flask, add cyclohexene (22 mmol) to a solution of BH₃·SMe₂ (10 mmol) in THF at 0 °C to generate Cy₂BH. Stir for 2 hours. Add the terminal alkyne (10 mmol) and allow it to warm to room temperature over 1 hour to form the (E)-alkenylborane.
Transmetalation: Cool the mixture to -20 °C and add Diethylzinc (Et₂Zn, 1.0 M in hexanes, 10 mmol). Stir for 30 minutes. Causality: The boron-to-zinc transmetalation is driven by the formation of the more stable trialkylborane, generating the reactive divinylzinc species.
Ligand Complexation: Add the chiral amino alcohol ligand (e.g., (-)-MIB, 0.5 mol%). Stir for 15 minutes to allow the chiral zinc complex to assemble.
Asymmetric Addition: Add the prochiral aldehyde (8.0 mmol) dropwise. Maintain the temperature at 0 °C for 12 hours.
Self-Validating IPC: Pull a 20 µL aliquot under Argon, quench with NH₄Cl, and run rapid TLC/GC to confirm the disappearance of the aldehyde.
Quench: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Causality: NH₄Cl provides a buffered, mild hydrolysis of the zinc alkoxide, preventing the acid-catalyzed elimination of the newly formed allylic alcohol.
Fig 2. Self-validating experimental workflow for the catalytic asymmetric vinylation of aldehydes.
Troubleshooting & Self-Validating Systems
To ensure the integrity of these protocols, scientists must implement rigorous In-Process Controls (IPCs). A protocol is only robust if it contains built-in checkpoints to validate the chemical state before irreversible steps are taken.
Stalled Conversion in ATH: If the IPC at step 6 shows <50% conversion, the primary causality is usually trace oxygen in the system or an inactive batch of HCOOH/NEt₃. Validation Action: Degas the system with Argon and spike with an additional 0.1 mol% of activated catalyst.
Low Enantiomeric Excess in Vinylation: If chiral GC reveals an ee < 80%, the causality is often background (uncatalyzed) addition of the organozinc reagent. Validation Action: Ensure the reaction temperature is strictly maintained at or below 0 °C, and verify the optical purity and structural integrity of the chiral ligand prior to use.
Product Degradation During Workup: Allylic alcohols are prone to acid-catalyzed isomerization or dehydration. Validation Action: Always ensure that the aqueous quench and subsequent washes remain slightly basic (pH 7.5–8.0) using NaHCO₃.
References
Lumbroso, A., Cooke, M. L., & Breit, B. (2013). Catalytic asymmetric synthesis of allylic alcohols and derivatives and their applications in organic synthesis. Angewandte Chemie International Edition, 52(7), 1890-1932.[1]
URL: [Link]
Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A general, highly enantioselective method for the synthesis of D and L α-amino acids and allylic amines. Journal of the American Chemical Society, 124(41), 12225-12231.[2]
URL:[Link]
Dub, P. A., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1402-1410.[3]
URL:[Link]
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org.[4]
URL:[Link]
Application Note: 3,6-Dimethylhept-6-en-2-ol in Pheromone Research
This Application Note and Protocol Guide is designed for researchers in chemical ecology and drug development, focusing on the application of 3,6-Dimethylhept-6-en-2-ol —a specific chiral terpenoid alcohol—in pheromone r...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide is designed for researchers in chemical ecology and drug development, focusing on the application of 3,6-Dimethylhept-6-en-2-ol —a specific chiral terpenoid alcohol—in pheromone research.
Introduction & Scientific Context
3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) is a chiral terpenoid alcohol characterized by a terminal alkene and two stereogenic centers at C2 and C3. In the field of chemical ecology, such methyl-branched secondary alcohols often serve as:
Aggregation or Sex Pheromones: For Coleoptera (beetles) and Hymenoptera (ants/wasps), where stereochemistry dictates bioactivity.
Chiral Building Blocks: Crucial intermediates for synthesizing complex pheromones like those of the California Red Scale (Aonidiella aurantii) or specific ant species.
Semiochemical Probes: Used in Structure-Activity Relationship (SAR) studies to map the steric requirements of insect odorant receptors (ORs).
This guide details the protocols for its stereochemical analysis, electrophysiological validation, and field application.
Stereoisomers: Four potential isomers ((2R,3R), (2S,3S), (2R,3S), (2S,3R)).
Chemical Synthesis & Purification Protocols
Objective: To obtain high-purity, enantiomerically enriched 3,6-Dimethylhept-6-en-2-ol for bioassays.
Stereoselective Synthesis Strategy
Since pheromone receptors are highly stereospecific, racemic mixtures often fail to elicit responses or may even inhibit them. We employ a convergent synthesis strategy.
Mechanism:
Chiral Pool Start: Utilization of (S)- or (R)-Citronellal derivatives or asymmetric alkylation.
Key Reaction: Grignard addition of a methylallyl fragment to a chiral aldehyde or enzymatic resolution of the racemic alcohol.
This method is robust for generating enantiopure alcohols.
Reagents:
Racemic 3,6-Dimethylhept-6-en-2-ol (10 mmol)
Vinyl Acetate (30 mmol, acyl donor)
Candida antarctica Lipase B (CAL-B, immobilized, 20 mg/mmol)
Solvent:
-Hexane (anhydrous)
Step-by-Step Procedure:
Setup: In a flame-dried round-bottom flask, dissolve racemic alcohol in
-hexane (0.1 M concentration).
Initiation: Add Vinyl Acetate and CAL-B.
Incubation: Shake at 30°C / 200 rpm. Monitor conversion via GC-FID.
Checkpoint: Stop reaction at ~50% conversion (theoretical maximum for resolution).
Filtration: Remove enzyme by filtration through a celite pad.
Separation: Evaporate solvent. Separate the unreacted alcohol (Enantiomer A) from the acetate ester (Enantiomer B precursor) using Flash Column Chromatography (SiO
, Hexane:EtOAc gradient).
Hydrolysis (Optional): Hydrolyze the ester fraction (K
CO, MeOH) to retrieve the opposite enantiomer.
Analytical Validation (Chiral GC)
System: Agilent 7890B GC with FID/MS.
Column: Cyclodex-B or Beta-DEX 225 (30 m x 0.25 mm x 0.25 µm).
Conditions:
Preparation: Excise the antenna or head of the insect. Mount between recording (distal) and indifferent (proximal) electrodes using conductive gel (Spectra 360).
Baseline: Establish a stable baseline signal in humidified air flow (1 L/min).
Stimulus Preparation: Dissolve 3,6-Dimethylhept-6-en-2-ol in Hexane (decadic steps: 0.1 ng to 10 µg). Load 10 µL onto filter paper strips in Pasteur pipettes.
Delivery: Deliver a 0.5-second puff of odor into the continuous airstream.
Analysis: Measure the amplitude of depolarization (-mV) relative to the solvent control (Hexane).
Valid Response: Signal > 2x Noise Level and significantly different from solvent (p < 0.05).
Y-Tube Olfactometer Bioassay
Objective: To determine behavioral attraction or repulsion.
Setup:
Y-Tube: Glass, 2 cm diameter, 10 cm stem, 10 cm arms.
Airflow: 0.5 L/min per arm (filtered, humidified).
Protocol:
Acclimatization: Place insect at the base of the Y-tube stem for 5 min.
Treatment:
Arm A: 10 µL of 3,6-Dimethylhept-6-en-2-ol (1 µg/µL) on filter paper.
Arm B: 10 µL Hexane (Control).
Observation: Record the choice when the insect crosses a decision line (3 cm into an arm) and stays for >30s.
Replication: N=30 insects. Rotate Y-tube every 5 trials to rule out directional bias.
Data Analysis: Use Chi-square (
) test to assess deviation from 50:50 distribution.
Data Presentation & Visualization
Synthesis & Bioassay Workflow
The following diagram illustrates the integrated workflow from chemical synthesis to field validation.
Caption: Figure 1. Integrated workflow for the resolution, purification, and biological validation of chiral pheromone candidates.
Representative Data Format
Researchers should tabulate EAG and behavioral data as follows for publication:
Stimulus (10 µg load)
Mean Response (-mV) ± SE
Behavioral Choice (%)
P-Value ()
Hexane (Control)
0.2 ± 0.05
50%
N/A
(2S, 3S)-Isomer
2.4 ± 0.30
75%
< 0.01
(2R, 3R)-Isomer
0.3 ± 0.08
45%
> 0.05
Racemic Mixture
1.1 ± 0.20
60%
0.04
References
Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley.
Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Springer.
Advanced Application Note: 3,6-Dimethylhept-6-en-2-ol as a Versatile Chiral Building Block in Complex Polyketide and Terpenoid Synthesis
Executive Summary This Application Note details the strategic utilization of 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) [1], a highly versatile chiral building block, in the synthesis of complex polyketide and terpen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details the strategic utilization of 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) [1], a highly versatile chiral building block, in the synthesis of complex polyketide and terpenoid architectures. Featuring a pre-installed secondary alcohol, a vicinal methyl stereocenter, and a terminal isopropenyl handle, this molecule bypasses the need for step-intensive iterative asymmetric aldol reactions. This guide provides validated protocols for its functionalization, focusing on ruthenium-catalyzed olefin cross-metathesis[2] and regioselective hydroboration, offering drug development professionals a robust toolkit for accelerated scaffold assembly.
The architectural value of 3,6-dimethylhept-6-en-2-ol lies in its dual-nature reactivity, which mimics the polypropionate backbone found in macrolide antibiotics (e.g., erythromycin, soraphen A)[2].
The C2-C3 Stereocenters: The contiguous stereotriad-like motif (C2-hydroxyl, C3-methyl) is notoriously difficult to construct de novo. Traditionally, accessing this motif requires multiple cycles of Evans or Mukaiyama aldol additions, followed by chiral auxiliary cleavage. Utilizing this pre-fabricated building block instantly shortens linear synthetic sequences by 3 to 5 steps.
The Isopropenyl Tail (C6-C7): According to the Grubbs empirical model for olefin metathesis, the terminal 1,1-disubstituted alkene is classified as a Type II or Type III olefin [3]. Because it is sterically hindered, it exhibits an exceptionally slow rate of homodimerization. This kinetic bottleneck is a massive synthetic advantage: it allows the building block to be cross-coupled with highly reactive Type I terminal olefins in excellent yields without the parasitic consumption of the starting material[3].
Figure 1: Divergent synthetic workflows enabled by the structural features of 3,6-Dimethylhept-6-en-2-ol.
Reactivity Profile Data
When subjected to cross-metathesis (CM), the isopropenyl group demonstrates predictable and highly selective reactivity. The table below summarizes the expected reactivity profile when 3,6-dimethylhept-6-en-2-ol is coupled with various Type I olefins.
Note: Data represents standardized Type II olefin behavior under optimized ruthenium-catalyzed conditions[3]. The high E/Z ratio is driven by the steric bulk of the C6 methyl group minimizing the thermodynamic stability of the Z-isomer.
The following protocols have been engineered with built-in causality to ensure reproducibility, minimizing catalyst degradation and side-product formation.
Protocol A: Fragment Elongation via Olefin Cross-Metathesis
This protocol utilizes the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst to couple the building block with a terminal aliphatic olefin[2].
Type I Terminal Olefin (e.g., 1-hexene) (3.0 equiv)
Hoveyda-Grubbs 2nd Generation Catalyst (5 mol%)
Anhydrous Dichloromethane (DCM)
Ethyl Vinyl Ether (excess)
Step-by-Step Methodology:
Preparation & Degassing: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3,6-dimethylhept-6-en-2-ol (1.0 mmol) and the terminal olefin (3.0 mmol) in anhydrous DCM (10 mL).
Causality: Sparge the solution with Argon for 15 minutes. Ruthenium alkylidene complexes are highly susceptible to oxidative decomposition by dissolved
, which irreversibly forms catalytically dead ruthenium oxides.
Catalyst Addition: Add the HG-II catalyst (0.05 mmol) in one portion.
Causality: HG-II is specifically chosen over 1st-generation catalysts because the 1,1-disubstituted isopropenyl group is sterically hindered. The phosphine-free HG-II provides the requisite electron density and steric relief to drive metallacyclobutane formation[2].
Reaction Propagation: Heat the reaction mixture to a gentle reflux (40 °C) for 12 hours. Monitor the disappearance of the starting material via TLC (Stain: Potassium Permanganate).
Reaction Quenching: Cool the mixture to room temperature and add ethyl vinyl ether (1.0 mL). Stir for 30 minutes.
Causality: Ethyl vinyl ether undergoes a rapid, irreversible metathesis with the active Ru-carbene to generate a stable, unreactive Fischer carbene. This self-validating step guarantees that no unwanted double-bond isomerization or reverse metathesis occurs during solvent evaporation and silica gel chromatography.
Figure 2: Mechanistic cycle of the Ruthenium-catalyzed cross-metathesis highlighting critical control points.
To convert the isopropenyl tail into a primary alcohol with a newly established stereocenter at C6 (mimicking iterative polyketide chain extension), a bulky borane reagent is required.
Step-by-Step Methodology:
Borane Addition: Dissolve 3,6-dimethylhept-6-en-2-ol (1.0 mmol) in anhydrous THF (5 mL) and cool to 0 °C. Dropwise, add a 0.5 M solution of 9-Borabicyclo[3.3.1]nonane (9-BBN) in THF (3.0 mL, 1.5 equiv).
Causality: 9-BBN is utilized instead of
due to its massive steric bulk. It ensures >99% regioselectivity for the terminal carbon of the 1,1-disubstituted alkene, completely avoiding the internal substituted carbon and preventing unwanted tertiary alcohol formation.
Oxidation: After stirring for 4 hours at room temperature, cool the flask back to 0 °C. Carefully add 3 M aqueous NaOH (2 mL), followed immediately by 30% aqueous
(2 mL).
Causality: The alkaline peroxide oxidatively cleaves the C-B bond with strict retention of stereochemistry. The biphasic mixture must be stirred vigorously to ensure complete mass transfer between the aqueous oxidants and the organic organoborane intermediate.
Workup: Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Agent: Senior Application Scientist
Ticket Focus: Troubleshooting nucleophilic additions to ketones/enones, regiocontrol, and stereoselectivity.
Introduction: The "Hidden" Quaternary Challenge
Welcome to the Technical Support Center. You are likely here because the synthesis of tertiary allylic alcohols is deceivingly difficult. Unlike secondary alcohols (aldehyde addition), tertiary alcohols require adding nucleophiles to ketones —a process plagued by high steric hindrance, competing enolization, and difficult stereocontrol.
This guide treats your synthetic route as a "system" and provides modular troubleshooting for the three most common failure modes: Regioselectivity (1,2 vs 1,4) , Reactivity (Stalled Reaction) , and Stereocontrol (Enantioselectivity) .
Module 1: Regioselectivity Failure (The "Michael" Problem)
User Complaint: "I treated my enone with a Grignard/Lithium reagent, but I isolated the saturated ketone (1,4-addition product) or recovered starting material."
Root Cause Analysis
Hard vs. Soft Nucleophiles: Organolithiums are generally "hard" (1,2-addition), but steric hindrance at the carbonyl carbon of an enone often pushes the reaction toward the "softer"
-carbon (1,4-conjugate addition).
Ion Pair Separation: The presence of polar solvents or chelating agents (like HMPA) creates Solvent-Separated Ion Pairs (SSIP), which favor conjugate addition.
Enolization: Basic reagents can deprotonate the
-position of the ketone rather than attacking the carbonyl, leading to recovered starting material upon quench.
The Fix: The Imamoto Reagent (Organocerium)
To force 1,2-addition on sterically hindered or enolizable enones, you must switch to organocerium reagents (
). Cerium(III) is highly oxophilic and acts as a Lewis acid, activating the carbonyl oxygen while making the nucleophile less basic but more nucleophilic.
Protocol: Preparation of Anhydrous CeCl₃ (Critical Step)
Most failures occur because the CeCl₃ is not dry. Commercial "anhydrous" beads are often insufficient.
Dehydration: Place
in a flask. Heat to 140°C under high vacuum (<0.5 mmHg) for 2–4 hours.
Checkpoint: The solid must turn from a clumpy solid to a fine, white, free-flowing powder. If it remains clumpy, it is not dry.
Slurry Formation: Cool to RT under Argon. Add dry THF. Stir vigorously (2h to overnight) to form a milky suspension.
Transmetallation: Cool to -78°C . Add the organolithium (
) dropwise. Stir for 30–60 mins.
Note: The reagent is now
(or an ate complex).
Addition: Add your ketone/enone (dissolved in THF) to the cold slurry.
Citation: Imamoto, T. et al. "Carbon-carbon bond-forming reactions using cerium metal or organocerium reagents." J. Am. Chem. Soc.[1][2][3][4][5]1989 .
Module 2: Reactivity & Chemoselectivity (The "Brick Wall" Ketone)
User Complaint: "My ketone is too sterically hindered, or I have an aldehyde elsewhere in the molecule that I don't want to touch."
Root Cause Analysis
Steric Bulk: Standard Grignard reagents cannot access the carbonyl carbon of bulky ketones (e.g., di-ortho-substituted benzophenones).
Chemoselectivity: Grignards/Lithiums discriminate poorly between aldehydes and ketones.
The Fix: The Nozaki-Hiyama-Kishi (NHK) Reaction
The NHK reaction uses a Chromium(II)/Nickel(II) couple. It is exceptionally mild and can form tertiary allylic alcohols by coupling vinyl halides to ketones.[4]
Key Advantages
Chemoselectivity: Aldehydes react much faster than ketones, but under forcing conditions or with specific ligands, ketones react efficiently.
Figure 1: Decision tree for selecting the optimal nucleophilic addition strategy.
Module 3: Stereocontrol (The "Wrong Enantiomer" Issue)
User Complaint: "I need to synthesize the tertiary alcohol as a single enantiomer. My standard addition gives a racemate."
Root Cause Analysis
Direct asymmetric addition to ketones is significantly harder than to aldehydes because the steric difference between the two groups on a ketone (e.g., Methyl vs. Ethyl) is often small, making face discrimination difficult for the catalyst.
The Fix: Titanium-Catalyzed Vinylation (The Walsh Method)
The most robust method for synthesizing tertiary allylic alcohols enantioselectively is the addition of vinylzinc reagents catalyzed by Titanium(IV) and chiral bis(sulfonamide) ligands.
The "Walsh System" Protocol
Vinyl Generation: Generate the vinylzinc reagent via hydrozirconation of a terminal alkyne (using Schwartz's reagent) followed by transmetallation with
.
Alternatively: Use divinylzinc reagents if available.[6]
Catalyst Assembly: Mix
with a chiral bis(sulfonamide) ligand (e.g., (S,S)-1).
Reaction: The vinylzinc species adds to the ketone.[1][4] The titanium-ligand complex creates a chiral pocket that differentiates the ketone faces.
Performance Metrics:
Parameter
Standard Grignard
Walsh Asymmetric Vinylation
Yield
80-95%
85-98%
ee (Enantiomeric Excess)
0% (Racemic)
90-99%
Substrate Scope
Broad
Broad (Aryl, Alkyl, Enones)
| Temperature | -78°C to 0°C | 0°C to RT |
Citation: Li, H., & Walsh, P. J.[4][5] "Catalytic asymmetric vinylation of ketones." J. Am. Chem. Soc.[1][2][3][4][5]2004 .[1][5]
Module 4: Post-Reaction Instability (The "Disappearing Product")
User Complaint: "I saw the product on TLC, but after column chromatography, it was gone or turned into a mess."
Troubleshooting Guide
Symptom
Diagnosis
Solution
New spot appearing on TLC after workup
Meyer-Schuster Rearrangement. Acidic conditions (even weak acids) cause the tertiary allylic alcohol to rearrange into an -unsaturated ketone.
Neutralize everything. Wash organic layers with saturated . Add 1% (Triethylamine) to your chromatography solvent.
Product becomes less polar
Dehydration. Tertiary alcohols eliminate water easily to form dienes.
Avoid heating during rotovap. Store at -20°C. Use basic alumina instead of silica gel for purification.
Allylic transposition
Babler-Dauben Oxidation risk. If using oxidative conditions nearby, the alcohol can migrate.
Ensure no acidic oxidants (like PCC) are used on the crude mixture.
Mechanism of Failure: Acid-Catalyzed Rearrangement
Figure 2: The Meyer-Schuster rearrangement pathway triggered by acidic silica.[7]
References
Imamoto, T., et al. (1989). "Carbon-carbon bond-forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society.[1][2][4][8][9] Link
Li, H., & Walsh, P. J. (2004).[1][5] "Catalytic asymmetric vinylation of ketones." Journal of the American Chemical Society.[1][2][4][8][9] Link
Takai, K., et al. (1986). "Reactions of alkenylchromium reagents prepared from alkenyl triflates with chromium(II) chloride under nickel(II) catalysis." Journal of the American Chemical Society (NHK Reaction Foundation).[2] Link
Sikorski, W. H., & Reich, H. J. (2001). "The Regioselectivity of Addition of Organolithium Reagents to Enones and Enals: The Role of HMPA." Journal of the American Chemical Society.[1][2][4][8][9] Link
Technical Support Center: Separation of 3,6-Dimethylhept-6-en-2-ol Diastereomers
Welcome to the Technical Support Center for the chromatographic resolution of 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8)[1]. This aliphatic, unsaturated secondary alcohol contains two adjacent stereocenters (C2 and C...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the chromatographic resolution of 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8)[1]. This aliphatic, unsaturated secondary alcohol contains two adjacent stereocenters (C2 and C3), resulting in two distinct diastereomeric pairs (syn and anti). Because the molecule is highly flexible and lacks a strong UV chromophore, direct separation of its diastereomers via standard achiral chromatography is notoriously difficult.
This guide provides researchers and drug development professionals with field-proven methodologies, troubleshooting steps, and theoretical grounding to successfully resolve these diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why do the syn and anti diastereomers of 3,6-dimethylhept-6-en-2-ol co-elute on standard normal-phase silica gel?A: Diastereomer discrimination on silica gel is driven by overall lipophilicity and the rigid conformation of the molecules[2]. 3,6-Dimethylhept-6-en-2-ol is an aliphatic chain with significant rotational freedom. The spatial difference between the syn and anti orientations of the C2-hydroxyl and C3-methyl groups does not create a sufficient difference in dipole moment or hydrogen-bonding geometry to interact differentially with the silanol groups on the stationary phase.
Q2: How can I improve both chromatographic resolution and detector sensitivity simultaneously?A: Derivatization is the most effective strategy. Converting the alcohol into a bulky ester—specifically a p-nitrobenzoate—solves both problems[3]. The bulky aromatic group restricts the conformational flexibility around the C2-C3 bond, amplifying the steric differences between the diastereomers. Additionally, it introduces a strong chromophore, allowing for highly sensitive UV detection at 254 nm during High-Performance Liquid Chromatography (HPLC), bypassing the need for an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector[4].
Q3: Can I use Reversed-Phase (RP) HPLC instead of Normal-Phase (NP) HPLC for the derivatives?A: While RP-HPLC (e.g., C18 columns) can be used, Normal-Phase HPLC on bare silica often provides superior selectivity (
) for diastereomeric esters[2]. In NP-HPLC, the rigid, polar ester groups interact directly with the polar silica surface, making the separation highly sensitive to the steric shielding provided by the adjacent C3-methyl group.
Troubleshooting & Optimization Guide
When working with aliphatic diastereomers, minor deviations in protocol can lead to complete loss of resolution. Use the table below to diagnose and correct common experimental failures.
Issue
Probable Cause
Recommended Solution
Co-elution on TLC/Flash
Insufficient lipophilic difference between underivatized diastereomers.
Derivatize the alcohol mixture to p-nitrobenzoate esters prior to chromatography to increase structural rigidity[2].
No UV Signal during HPLC
3,6-Dimethylhept-6-en-2-ol lacks a conjugated ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-system.
Switch to an ELSD or RI detector, OR derivatize with a UV-active tag (e.g., benzoyl or p-nitrobenzoyl chloride)[4].
Peak Tailing (NP-HPLC)
Free silanol interactions with trace moisture or unreacted starting alcohol.
Ensure the mobile phase (Hexane/EtOAc) is strictly anhydrous. Add 0.1% acetic acid to the mobile phase if tailing persists[5].
Low Recovery post-Hydrolysis
Steric hindrance at the C2 position slowing down ester cleavage.
Increase reaction temperature to 40°C or use a stronger base (e.g., KOH in MeOH/H2O).
Product Loss during Concentration
3,6-Dimethylhept-6-en-2-ol (MW 142.24) is highly volatile.
Avoid high vacuum (<50 mbar) or high water bath temperatures (>30°C) during rotary evaporation of the final product.
Step-by-Step Methodologies
The following self-validating system ensures that the mixture is cleanly tagged, separated, and reverted to the pure target compounds without inducing epimerization.
Protocol A: Derivatization (p-Nitrobenzoylation)
Causality: 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst. It is essential for acylating the sterically hindered secondary alcohol at C2 efficiently.
Preparation: Dissolve 3,6-Dimethylhept-6-en-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Reagent Addition: Add triethylamine (TEA, 2.0 eq) and a catalytic amount of DMAP (0.1 eq).
Acylation: Cool the mixture to 0°C using an ice bath. Slowly add p-nitrobenzoyl chloride (1.2 eq) portion-wise.
Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours. Monitor completion via TLC (Hexane:EtOAc 9:1).
Workup: Quench with saturated aqueous
. Extract three times with DCM, dry the combined organic layers over anhydrous , and concentrate in vacuo.
Causality: Isocratic elution is preferred over gradient elution on silica to prevent long re-equilibration times and solvent demixing[4].
Column: High-resolution silica gel (e.g., 5 µm particle size, 250 x 21.2 mm for preparative scale)[5].
Mobile Phase: Isocratic elution using Hexane/Ethyl Acetate (optimize between 95:5 to 90:10 v/v based on analytical screening).
Flow Rate: 15.0 mL/min.
Detection: UV absorbance at 254 nm.
Execution: Inject the derivatized mixture. Collect the two major, closely eluting peaks (representing the syn and anti esters).
Protocol C: Hydrolysis and Recovery
Causality: Mild hydrolysis with LiOH prevents potential side reactions, such as the elimination of the hydroxyl group to form a diene, which is a risk for secondary alcohols under harsh acidic or basic conditions.
Preparation: Dissolve the separated, pure diastereomeric ester in a 3:1 mixture of Methanol and Water.
Cleavage: Add Lithium Hydroxide monohydrate (
, 3.0 eq).
Reaction: Stir at 40°C for 6-8 hours until TLC indicates complete consumption of the ester.
Extraction: Dilute with water and extract with diethyl ether. Wash the organic layer with brine and dry over
.
Concentration: Carefully concentrate the solvent on a rotary evaporator (Bath temp < 30°C, pressure > 150 mbar) to yield the pure diastereomeric alcohol.
Separation Workflow Visualization
Workflow for the derivatization, HPLC separation, and recovery of 3,6-dimethylhept-6-en-2-ol.
Technical Support Center: Preventing Rearrangement in 3,6-Dimethylhept-6-en-2-ol Synthesis
Welcome to the Advanced Technical Support Center for the synthesis of 3,6-Dimethylhept-6-en-2-ol . As a bifunctional molecule containing both a secondary alcohol and a 1,1-disubstituted terminal alkene, this compound is...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for the synthesis of 3,6-Dimethylhept-6-en-2-ol . As a bifunctional molecule containing both a secondary alcohol and a 1,1-disubstituted terminal alkene, this compound is highly susceptible to thermodynamic isomerization and acid-catalyzed intramolecular reactions.
This guide is designed for researchers and drug development professionals. It bypasses basic chemistry to focus directly on the mechanistic causality of reaction failures, providing self-validating protocols to ensure high-fidelity synthesis.
Before troubleshooting, you must accurately identify the mode of failure. Use the following quantitative analytical signatures to determine which rearrangement pathway has compromised your synthesis.
Impurity / Byproduct
GC-MS (m/z base peak)
H NMR Signature (Alkene Region)
H NMR Signature (Aliphatic/Methyl Region)
Root Cause
3,6-Dimethylhept-6-en-2-ol (Desired Product)
M 142
~4.7 ppm (2H, br s, terminal =CH)
1.7 ppm (3H, s, allylic CH)
N/A
3,6-Dimethylhept-5-en-2-ol (Isomerization)
M 142
~5.1 ppm (1H, t, internal =CH)
1.6 & 1.7 ppm (6H, two s, allylic CH)
Thermal stress, trace metals, or Lewis acids.
Substituted Tetrahydropyran (Cyclization)
M 142
None (Complete loss of alkene protons)
~1.1–1.3 ppm (Multiple singlets, fully saturated)
Acidic workup (e.g., HCl quench).
Troubleshooting FAQs: Mechanistic Deep Dives
Q1: My GC-MS shows the correct mass, but NMR indicates the terminal double bond has migrated. Why is this happening?
A: You are observing positional isomerization. Terminal alkenes (like your 6-en isopropenyl group) are thermodynamically less stable than their internal, more substituted counterparts. The migration from the 1,1-disubstituted terminal alkene to the trisubstituted internal position (5-en) is driven by hyperconjugation and steric relief[1]. This equilibrium-limited, exothermic process is frequently catalyzed by trace transition metals (if your upstream steps involved metal-hydride species) or elevated temperatures during distillation[2].
Solution: Lower the reaction and purification temperatures. If transition metal catalysts were used in previous steps, ensure complete metal scavenging (e.g., using functionalized silica or EDTA washes) before isolating the alkenol.
Q2: I am observing a major byproduct with no alkene protons in the
H NMR. What is this, and how is it forming?
A: You have inadvertently synthesized a substituted tetrahydropyran via an acid-catalyzed intramolecular etherification. 3,6-Dimethylhept-6-en-2-ol is highly prone to cyclization. Under acidic conditions (such as an unbuffered strong acid quench of a Grignard reaction), the terminal alkene is protonated to form a highly stable tertiary carbocation at C6. Because the C2 hydroxyl group is perfectly spaced, it undergoes a rapid intramolecular 6-exo-trig or 6-endo-trig cyclization, trapping the carbocation to form a cyclic ether[3]. Silyl-Prins and related acid-catalyzed cyclizations of alkenols outcompete simple hydration due to the proximity effect[4].
Solution: Strictly avoid strong acids (HCl, H
SO) during workup. Use buffered quenches (see SOP below).
Q3: How do I safely dry and purify the product without triggering a Wagner-Meerwein shift?
A: The secondary alcohol at C2 can undergo dehydration if exposed to acidic drying agents or excessive heat, leading to a secondary carbocation that will rapidly undergo hydride or methyl shifts. Avoid Magnesium Sulfate (MgSO
), which is a mild Lewis acid. Instead, dry organic layers over basic Potassium Carbonate (KCO) or neutral Sodium Sulfate (NaSO). Purify only via high-vacuum, low-temperature distillation (internal temp < 60 °C).
Mechanistic Pathways & Workflow Visualization
Mechanistic divergence of 3,6-Dimethylhept-6-en-2-ol under acidic or thermal stress.
Optimized synthesis and workup workflow to prevent alkenol rearrangement.
Standard Operating Procedure (SOP): Rearrangement-Free Grignard Addition
This protocol outlines the addition of methylmagnesium bromide to 2,5-dimethylhex-5-enal, specifically engineered to prevent tetrahydropyran formation and double-bond migration.
Step 1: Reaction Execution
Action: Add the aldehyde dropwise to a solution of CH
MgBr in anhydrous THF at -20 °C.
Causality: Maintaining a sub-zero temperature prevents the exothermic energy of the Grignard addition from providing the activation energy required for terminal-to-internal alkene isomerization[1].
Step 2: The Buffered Quench (Critical)
Action: Transfer the reaction mixture via cannula into a vigorously stirred solution of saturated aqueous NH
Cl pre-chilled to 0 °C. Do not use HCl.
Causality: NH
Cl provides a mildly acidic environment (pH ~5.5)—sufficient to hydrolyze the magnesium alkoxide intermediate, but not acidic enough to protonate the terminal alkene. Strong acids immediately generate the C6 tertiary carbocation, triggering the intramolecular etherification[3].
Validation: Test the aqueous phase with pH paper; it must read between pH 5.5 and 7.0 before proceeding to extraction. If pH drops below 5, immediately buffer with saturated NaHCO
.
Step 3: Extraction and Drying
Action: Extract with MTBE. Dry the combined organic layers over anhydrous K
CO.
Causality: Anhydrous MgSO
acts as a mild Lewis acid. During concentration, this acidity can catalyze the dehydration of the secondary alcohol or induce Wagner-Meerwein shifts. KCO guarantees the medium remains non-acidic.
Validation: Filter the drying agent and concentrate the solvent under reduced pressure using a water bath set no higher than 30 °C.
Step 4: Analytical Verification
Action: Run a crude
H NMR.
Validation: Confirm the presence of the terminal alkene protons at ~4.7 ppm and the absence of saturated methyl singlets at 1.1–1.3 ppm (which would indicate cyclization).
References
Title: Preventing isomerization of 4-(2,4-Dimethylphenyl)-1-butene during reaction.
Title: Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues.
Title: Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound.
Title: Stereodivergent, Kinetically Controlled Isomerization of Terminal Alkenes via Nickel Catalysis.
Technical Support Center: Improving Yield in the Synthesis of Unsaturated Heptenols
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of unsaturated heptenols. These valuable compounds are key intermediates in the development of pharmaceuticals,...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of unsaturated heptenols. These valuable compounds are key intermediates in the development of pharmaceuticals, fragrances, and fine chemicals. However, achieving high yields can be challenging due to competing side reactions, purification difficulties, and the sensitivity of reagents and intermediates. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocols.
Part 1: Foundational Principles & General FAQs
This section addresses the most critical, yet often overlooked, laboratory practices that form the bedrock of any high-yield synthesis.
Q1: Beyond the specific reaction chemistry, what are the most crucial general practices to maximize my product yield?
A1: Many low-yield issues stem not from a flawed reaction mechanism but from suboptimal laboratory technique. Before altering your core chemistry, ensure these foundational principles are rigorously applied. Compound can be lost through careless procedure, during post-reaction manipulations, or via decomposition.[1]
Glassware and Environment Preparation: Moisture and contaminants are frequent culprits in yield reduction, especially for organometallic reactions like Grignard synthesis.
Action: Always flame-dry or oven-dry all glassware, including stir bars and cannulas, immediately before use.[1] Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon). This ensures a scrupulously anhydrous and inert environment.[2]
Causality: Water will quench organometallic reagents and many strong bases, consuming them in non-productive side reactions and inhibiting your primary reaction.
Reagent and Solvent Purity: The purity of your starting materials directly impacts the purity and yield of your product.
Action: Use freshly purified reagents and anhydrous solvents. If using commercial anhydrous solvents, ensure the bottle was recently opened and handled under proper inert atmosphere techniques. For base-sensitive aldehydes, consider filtering them through a short plug of neutral alumina immediately before use to remove acidic impurities.[3]
Causality: Impurities can act as catalysts for decomposition pathways or participate in side reactions. For instance, acidic impurities in an aldehyde can cause it to self-condense (aldol reaction) in the presence of a strong base.[3]
Stoichiometry and Addition Technique: Incorrect stoichiometry or rapid addition of reagents can favor side reactions.
Action: Calculate and weigh reagent amounts accurately.[1] For highly exothermic reactions or when minimizing side reactions like Wurtz coupling in Grignard reactions, add the reagent dropwise via a syringe pump to maintain a low concentration and control the reaction temperature.[2]
Causality: Slow addition ensures that the added reagent reacts with the intended substrate rather than with itself or building up in concentration, which can initiate alternative reaction pathways favored at higher concentrations and temperatures.[2]
Reaction Monitoring and Quenching: A reaction should be stopped at the point of maximum product formation.
Action: Monitor your reaction carefully using an appropriate method (e.g., TLC, GC-MS). Quench the reaction precisely when it is complete. Quenching too early leaves unreacted starting material, while waiting too long can lead to product decomposition.[1][4]
Causality: The desired product is often not the most thermodynamically stable compound in the flask. Given enough time and energy, it may decompose or isomerize, especially at elevated temperatures.
Part 2: Troubleshooting Specific Synthetic Challenges
This section provides a logical workflow and detailed answers to common problems encountered during the synthesis of unsaturated heptenols, with a focus on popular methods like the Wittig reaction and Grignard addition.
Caption: A general workflow for troubleshooting low-yield reactions.
Q2: My reaction shows low conversion of starting material. What are the likely causes and solutions for common synthetic routes?
A2: Low conversion points to an issue with reaction initiation or progression. The cause is often specific to the type of reaction being performed.
For Grignard Reactions: The most common failure is the non-initiation of Grignard reagent formation.[2]
Cause A: Inactive Magnesium Surface. A passivating layer of magnesium oxide on the metal surface can prevent the reaction from starting.[2]
Solution: Activate the magnesium. This can be done mechanically by crushing the turnings under an inert atmosphere or chemically by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][5] The disappearance of the iodine's color indicates successful initiation.
Cause B: Wet Solvent/Glassware. As mentioned, even trace amounts of water will destroy the Grignard reagent.[2]
Solution: Ensure all solvents are anhydrous and glassware is rigorously dried.[2]
For Wittig Reactions: Incomplete conversion often relates to the base used to form the ylide or the reactivity of the carbonyl.
Cause A: Insufficiently Strong Base. The acidity of the phosphonium salt proton is relatively low (pKa ~22 in DMSO), requiring a strong base for deprotonation.[6]
Solution: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH2) are standard.[6] Ensure the base is properly titrated and fresh.
Cause B: Sterically Hindered Ketone. Ketones, especially those with significant steric bulk around the carbonyl group, react much more slowly than aldehydes.[7]
Solution: If a hindered ketone must be used, consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester and generally works better for hindered systems.[7]
Q3: My starting material is consumed, but my yield is poor due to the formation of multiple side products. How can I identify and suppress them?
A3: The formation of side products indicates that alternative, undesired reaction pathways are competing with your desired transformation. Suppressing them requires adjusting reaction conditions to favor the desired pathway.
Synthetic Route
Common Side Product(s)
Primary Cause
Recommended Solution(s)
Grignard Reaction
Wurtz Coupling Byproduct (R-R)
High local concentration of the alkyl/aryl halide reacting with the formed Grignard reagent.[2]
Add the halide solution slowly and dropwise to the magnesium suspension to maintain a low halide concentration.[2]
Double Addition to Ester
The ketone intermediate formed after the first addition is often more reactive than the starting ester and reacts with a second equivalent of the Grignard reagent.[8]
Run the reaction at very low temperatures (-78 °C to -40 °C) to stabilize the hemiacetal intermediate and prevent its rearrangement to the ketone.[8]
Wittig Reaction
(E/Z) Isomer Mixture
For non-stabilized ylides, the reaction kinetically favors the (Z)-alkene, but equilibration can lead to mixtures.[6][7]
To favor the (E)-alkene, use the Schlosser modification, which involves deprotonating the betaine intermediate with phenyllithium at low temperature to equilibrate it to the more stable threo-betaine.[7] For stabilized ylides, which naturally favor the (E)-alkene, using a polar aprotic solvent can further enhance this selectivity.
Aldol Condensation
Self-Condensation Products
If using two different carbonyl compounds (e.g., heptanal and another ketone), each can react with itself in addition to the desired cross-condensation.[9]
Use a substrate that cannot enolize (e.g., formaldehyde, benzaldehyde) as one partner, or use a pre-formed enolate (Directed Aldol Addition).
Q4: I seem to lose most of my product during the workup and purification steps. What are the best practices to minimize these losses?
A4: Significant yield loss after the reaction is complete is a common and frustrating problem. This often points to issues with extraction, volatility, or challenging separations.
General Workup: Always perform extractions thoroughly. After separating the organic layer, re-extract the aqueous layer 2-3 times with fresh solvent to recover all dissolved product.[1] When using a drying agent like MgSO₄ or Na₂SO₄, rinse the agent with fresh solvent after filtration to recover any adsorbed product.[1]
Specific Challenge: Removing Triphenylphosphine Oxide (Ph₃P=O): This is the primary byproduct of the Wittig reaction and its removal is notoriously difficult due to its polarity, which is often similar to that of the desired product.[10]
Solution 1 (Filtration): For relatively non-polar products like many heptenols, the crude reaction mixture can be concentrated and triturated with a non-polar solvent like pentane or a hexane/ether mixture. The Ph₃P=O is often insoluble and can be removed by filtration.
Solution 2 (Silica Plug): Dissolve the crude product in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel, eluting with the same non-polar solvent. The more polar Ph₃P=O will remain adsorbed on the silica while the desired alkene elutes.[10]
Solution 3 (Column Chromatography): If the above methods fail, careful column chromatography is required. A non-polar eluent system (e.g., hexanes with a small percentage of ethyl acetate) is typically effective.[10][11]
Part 3: Optimized Experimental Protocols
The following protocols are provided as a starting point and should be adapted based on your specific substrate and laboratory conditions.
Protocol 1: High-Yield Wittig Olefination of a Base-Sensitive Aldehyde
This protocol is adapted for aldehydes that are prone to epimerization or self-condensation under strongly basic conditions, using a milder base system.[3]
Troubleshooting GC-MS analysis of volatile alcohols
Welcome to the Technical Support Center for GC-MS Analysis of Volatile Alcohols . This resource is designed for researchers, analytical scientists, and drug development professionals to troubleshoot, optimize, and valida...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for GC-MS Analysis of Volatile Alcohols . This resource is designed for researchers, analytical scientists, and drug development professionals to troubleshoot, optimize, and validate gas chromatography-mass spectrometry (GC-MS) workflows for short-chain and complex alcohols.
Below, you will find a diagnostic workflow, an in-depth FAQ addressing common chromatographic failures, step-by-step optimization protocols, and quantitative reference tables.
Diagnostic Workflow
Diagnostic workflow for resolving common GC-MS issues in volatile alcohol analysis.
Troubleshooting Guide & FAQs
Q1: Why do my short-chain alcohols (methanol, ethanol, propanol) show severe peak tailing, and how do I fix it?Mechanistic Cause: Alcohols contain hydroxyl (-OH) groups, making them highly polar hydrogen-bond donors and acceptors. When these molecules encounter active silanol groups (Si-OH) on the glass liner, un-deactivated column phases, or metallic active sites in the MS ion source, they undergo reversible adsorption. This temporary binding disrupts the Gaussian peak shape, causing a chromatographic "tail"[1].
Solution:
Column Chemistry: Switch to a highly deactivated, ultra-inert Polyethylene Glycol (PEG/WAX) column. For highly acidic or reactive matrices, utilizing an acid-modified PEG phase (e.g., Stabilwax-DA) significantly reduces the adsorption of polar components[2].
Ion Source Optimization: A cold MS ion source is a major, often-overlooked contributor to polar compound tailing. Ensure the ion source temperature is optimized (typically 230°C–250°C) to prevent condensation and interaction with the inner metallic surfaces[1].
Q2: I am analyzing amyl alcohols (2-methylbutanol and 3-methylbutanol) in fermented matrices, but they co-elute. What is the best column choice?Mechanistic Cause: In fermentation and flavor analysis, 2-methylbutanol and 3-methylbutanol are critical quality markers. Traditional polar WAX columns separate compounds primarily by boiling point and hydrogen bonding. Because these isomers possess nearly identical physical properties, standard PEG phases fail to resolve them[3].
Solution: Switch to an intermediate polarity phase, such as a cyanopropylphenyl column (e.g., TR-V1). The dipole-dipole interactions provided by the cyanopropyl groups offer the distinct spatial selectivity required to baseline-resolve these specific structural isomers[3].
Q3: My Headspace SPME (HS-SPME) extraction for volatile alcohols yields very low sensitivity. How can I optimize the parameters?Mechanistic Cause: Short-chain alcohols are highly miscible in water. In HS-SPME, the analyte must partition from the liquid phase into the headspace before adsorbing onto the fiber. The high affinity of alcohols for water results in a low partition coefficient, leading to poor headspace concentration.
Solution: Implement two physical chemistry interventions:
Salting-Out Effect: Add Sodium Chloride (NaCl) to the sample matrix (up to 30% w/v or saturation). The salt ions hydrate, decreasing the amount of free water available to dissolve the alcohols, thereby forcing the volatile alcohols into the headspace[4].
SPME-Arrow Technology: Upgrade from traditional SPME fibers to SPME-Arrow. Arrows possess up to 20x the sorbent phase volume, drastically increasing the extraction capacity for trace-level volatiles[5][6]. A Carbon Wide Range/PDMS (CAR/PDMS) sorbent is optimal for capturing low-molecular-weight alcohols[7].
Q4: I am seeing rising baselines and ghost peaks during my temperature programming. What causes this?Mechanistic Cause: Rising baselines at elevated temperatures often result from stationary phase degradation (column bleed)—which is especially common with PEG/WAX columns at temperatures exceeding 240°C. Ghost peaks typically originate from septum coring or siloxane outgassing[8].
Solution: Perform proper thermal equilibration by purging the column with carrier gas at room temperature for 10 minutes before ramping to the conditioning temperature[8]. Use low-bleed septa and ensure the septum purge flow is active (typically 3 mL/min) to continuously sweep away outgassed contaminants[8].
Step-by-Step Methodologies
Protocol 1: Optimized HS-SPME-Arrow Extraction for Trace Volatile Alcohols
This protocol utilizes thermodynamic principles to maximize the extraction of highly water-soluble alcohols from aqueous matrices.
Sample Preparation: Transfer exactly 5.0 mL of the aqueous sample into a 20 mL precision-thread headspace vial.
Salting-Out: Add 1.5 g to 2.0 g of high-purity NaCl to the vial to maximize the ionic strength of the solution.
Internal Standard Addition: Spike the sample with an appropriate internal standard (e.g., deuterated ethanol or 4-methyl-2-pentanol) to correct for matrix effects and variations in fiber partitioning.
Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 50°C–60°C for 10–20 minutes under continuous agitation (e.g., 500 rpm) to drive volatiles into the headspace and reach a steady-state equilibrium[7][9].
Extraction: Expose a 120 µm DVB/CAR/PDMS SPME-Arrow to the headspace for 30–45 minutes at the equilibration temperature[6][7].
Desorption: Retract the Arrow, transfer it to the GC inlet, and desorb at 250°C for 5–7 minutes. Note: Use a low split ratio (e.g., 5:1) to prevent column overload due to the Arrow's exceptionally high loading capacity[7][9].
This protocol ensures the highest degree of system inertness, which is critical for preventing the tailing of polar -OH groups.
Inlet Maintenance: Install a deactivated, ultra-inert glass liner. A straight tube with a small taper at the bottom is recommended to minimize sample contact with the metallic gold seal.
Column Installation: Install a polar WAX or intermediate cyanopropylphenyl column. Make a clean, square cut using a ceramic wafer to prevent active silica shards from entering the flow path.
Thermal Conditioning: Purge the system with inert carrier gas (Helium, >99.999%) for 15 minutes at 35°C to completely remove oxygen[8]. Ramp at 5°C/min to the column's maximum isothermal limit and hold for 2 hours.
Source Optimization: Set the MS transfer line to 250°C and the ion source to 230°C–250°C to prevent cold-spot condensation and subsequent tailing[1].
Quantitative Data Summaries
Table 1: GC Column Selection Guide for Volatile Alcohols
Column Phase
Polarity
Primary Interaction
Best Application
Known Limitations
Polyethylene Glycol (WAX)
Polar
Hydrogen Bonding, Dipole
Methanol, Ethanol, Propanol
Co-elution of amyl alcohols; lower maximum temperature limit (~250°C).
Acid-Modified PEG (e.g., Stabilwax-DA)
Polar (Acidic)
Hydrogen Bonding
Acidic matrices, complex fermented beverages.
Not suitable for basic compounds (amines).
Cyanopropylphenyl (e.g., TR-V1)
Intermediate
Dipole-Dipole, π-π
Resolving structural isomers (e.g., 2- vs 3-methylbutanol).
Less retention for highly polar ultra-volatiles.
| 5% Phenyl PDMS (Thick Film) | Non-Polar | Dispersive (van der Waals) | Broad screening, high boiling point matrices. | Poor peak shape for free short-chain alcohols. |
Table 2: HS-SPME-Arrow Optimization Parameters for Alcohols
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3,6-Dimethylhept-6-en-2-ol
Topic: Stability, Storage, and Troubleshooting Guide
Compound CAS: 1599216-18-8 (Primary Isomer Reference)
Support Level: Tier 3 (Senior Application Scientist)
Technical Profile & Critical Properties
Welcome to the technical support hub for 3,6-Dimethylhept-6-en-2-ol . As an unsaturated acyclic terpene alcohol, this compound presents a "dual-threat" stability profile: it possesses a secondary hydroxyl group susceptible to oxidation and a terminal alkene prone to radical-induced polymerization and autoxidation.
Q: What is the absolute gold standard for storing this compound long-term?
A: Do not treat this merely as a standard alcohol. Treat it as a reactive terpene intermediate.
Temperature: Store at 2°C to 8°C . While -20°C is acceptable, it can cause phase separation of trace water or stabilizers, leading to localized concentration gradients. Refrigeration (4°C) is optimal for maintaining homogeneity.
Atmosphere:Argon overlay is mandatory. Nitrogen is acceptable, but Argon is heavier than air and provides a superior blanket against oxygen, which attacks the terminal alkene at C6.
Container: Amber borosilicate glass with a Teflon (PTFE) lined cap. Never use polyethylene or standard rubber septa, as terpenes can leach plasticizers or swell the rubber, contaminating your sample.
Q: I left the bottle on the benchtop over the weekend. Is it compromised?
A: Likely yes, but verify before discarding.
The Risk: Exposure to light and ambient temperature (25°C) accelerates autoxidation . The C5 position (allylic to the terminal double bond) and the C3 tertiary carbon are vulnerable to radical abstraction.
The Check: Run a quick GC-FID. If you see a "shoulder" peak appearing roughly 0.5–1.0 min after the main peak, this is likely the ketone oxidation product (3,6-dimethylhept-6-en-2-one) or an isomerized internal alkene.
Troubleshooting & FAQs
Q: My sample has turned from colorless to a distinct yellow. What happened?
A: This is the hallmark of oxidative oligomerization .
Mechanism: The terminal alkene (C6=C7) has likely undergone radical polymerization initiated by trace peroxides. This creates conjugated oligomers (chromophores) that absorb blue light, appearing yellow.
Action:Do not distill. Distilling peroxidized terpenes is an explosion hazard. Check peroxide levels using Quantofix® test strips. If >10 mg/L, neutralize with ferrous sulfate or discard via hazardous waste protocols.
Q: I'm seeing "ghost peaks" in my GC-MS analysis. Are these impurities?
A: These are likely thermal degradation artifacts generated inside your injector port, not necessarily in the bottle.
Diagnosis: 3,6-Dimethylhept-6-en-2-ol can dehydrate to form dienes (e.g., 3,6-dimethylhepta-1,5-diene) at temperatures >200°C, especially if the liner is dirty (acidic sites).
Solution:
Lower the injector temperature to 180°C–200°C.
Use a deactivated (silanized) glass liner.
If the peaks persist at low temp, they are real impurities (likely oxidation products).
Degradation Pathway Visualization
The following diagram illustrates the primary failure modes for 3,6-Dimethylhept-6-en-2-ol. Understanding this pathway allows you to predict impurities based on your storage conditions.
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 19871663, 2-Heptanol, 3,6-dimethyl-. Retrieved March 4, 2026, from [Link]
Brewing Science . (2012). On the Isomerization and Oxidation of Terpene Alcohols. Retrieved March 4, 2026, from [Link]
Troubleshooting
Overcoming low yields in the synthesis of substituted heptenols
Status: Operational Ticket ID: HEP-C7-YIELD-OPT Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Mission Statement You are likely here because your yield for a substituted heptenol (e.g.,...
You are likely here because your yield for a substituted heptenol (e.g., 4-hepten-1-ol, 1-hepten-4-ol) is hovering between 15% and 40%.[1] In the synthesis of C7 unsaturated alcohols, "low yield" is rarely a single catastrophic failure; it is usually a "death by a thousand cuts" involving volatility, catalyst poisoning, or competitive enolization.[1]
This guide treats your synthesis not as a recipe, but as a system . We will troubleshoot the three most common failure modes: Nucleophilic Addition , Ring-Closing Metathesis (RCM) , and Isolation .[1]
Visual Diagnostic: Select Your Pathway
Before proceeding, identify your failure point using the logic flow below.
Caption: Diagnostic logic tree for identifying the root cause of low heptenol yields based on synthetic strategy.
Module 1: The Nucleophilic Route (Grignard & Barbier)
Target Scenario: Synthesizing 1-hepten-4-ol or 4-hepten-1-ol via the addition of allyl/propyl nucleophiles to aldehydes.[1]
The Problem: The Enolization Trap
When adding a Grignard reagent (e.g., propylmagnesium bromide) to a hindered or sensitive aldehyde/ketone, the Grignard often acts as a base rather than a nucleophile.[1] It deprotonates the alpha-position, forming an enolate. Upon quenching, you simply regenerate your starting material.
The Solution: The Imamoto Protocol (
)
Lanthanides are oxophilic. By adding anhydrous Cerium(III) Chloride, you transmetallate the Grignard to an organocerium species.[1] This species is less basic but more nucleophilic toward carbonyls, suppressing enolization.[1]
(CRITICAL): Commercial must be dried. Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine powder as it dries. Failure to dry completely kills the Grignard.
Slurry Formation: Suspend the dried
(1.5 equiv) in dry THF. Stir at room temperature (RT) for 2 hours until a milky white suspension forms.
Transmetallation: Cool to -78°C. Add the Grignard reagent (1.2 equiv) dropwise. Stir for 1 hour. The organocerium is now formed.
Addition: Add your aldehyde/ketone (1.0 equiv) in THF dropwise.
Quench: Use saturated aqueous
.
Why this works: The Cerium atom coordinates strongly to the carbonyl oxygen, activating it for attack while the non-basic nature of the organocerium prevents alpha-deprotonation [1].
Module 2: The Metathesis Route (RCM)
Target Scenario: Synthesizing cyclic heptenols or using RCM to close a ring that is later opened/reduced.[1]
The Problem: Isomerization & "The Black Box"
You used Grubbs II catalyst, but the NMR shows a mixture of the desired olefin and a migrated internal olefin (isomerization). Or, the yield is low due to oligomerization (intermolecular reaction).
The Solution: Additives & Pseudo-High Dilution
Ruthenium hydride species (decomposition products) catalyze double-bond migration.[1] You must poison these hydrides without killing the metathesis catalyst.
Protocol: Isomerization-Free RCM
Parameter
Standard Condition
Optimized Condition
Reasoning
Concentration
0.05 M - 0.1 M
< 0.005 M
Prevents intermolecular oligomerization.
Addition Mode
All at once
Syringe Pump (4h)
Keeps active monomer concentration low ("Pseudo-high dilution").[1]
Additive
None
1,4-Benzoquinone (10 mol%)
Scavenges Ru-hydrides to prevent double bond migration [2].[1]
Temperature
Reflux (DCM/Tol)
40°C
Higher temps accelerate catalyst death more than turnover.[1]
Step-by-Step:
Dissolve Grubbs II catalyst (2-5 mol%) and 1,4-benzoquinone (10 mol%) in the total volume of solvent (DCM or Toluene).[1]
Dissolve your diene precursor in a small volume of solvent.
Add the diene solution to the catalyst solution via syringe pump over 4–6 hours.
Monitor by TLC. If the reaction stalls, add a second portion of catalyst (1 mol%).
Module 3: Isolation & Purification (The Silent Killer)
Target Scenario: You see the product on TLC, but the mass balance after the rotovap is 30%.
The Problem: Volatility
Substituted heptenols (C7) have boiling points that can overlap with solvent removal if vacuum is too aggressive.[1] 4-hepten-1-ol, for example, can co-distill with toluene or be sucked into the pump trap.
The Solution: Azeotrope Management & Kugelrohr
Strategy A: The "Keeper" Solvent
Do not evaporate to dryness.
Extract with Pentane or Diethyl Ether (low BP).
Concentrate on a rotovap at >200 mbar (do not go to full vacuum).
Leave ~1-2 mL of solvent.
Load this directly onto the flash column.
Strategy B: Kugelrohr Distillation
If the product is an oil, avoid column chromatography if possible (silica can trap polar alcohols).[1]
Use a Kugelrohr (bulb-to-bulb) distillation apparatus.[1]
Receiver Bulb: Cool with Dry Ice/Acetone.
Oven Temp: Start low (40°C) to remove solvent, then ramp to expected BP.
Vacuum: Use a stable vacuum (e.g., 10 mmHg).
Note: This is superior to standard distillation for small scales (<500 mg) as it has a short path and minimal hold-up volume.
FAQ: Troubleshooting Specifics
Q: My Grignard reaction yields a waxy solid instead of the oil I expected.A: You likely formed the Wurtz coupling dimer (R-R) or the pinacol coupling product.
Fix: Switch to the Barbier Reaction . Mix the alkyl halide, the aldehyde, and Magnesium turnings (or Zinc dust) in THF/Water (yes, water is tolerated in Zn-Barbier) and sonicate. This generates the nucleophile in situ, reacting immediately with the aldehyde, minimizing dimerization [3].
Q: The RCM product is dark brown and I can't remove the color.A: Ruthenium byproducts are sticky.
Fix: Add Silica Thiol (SH-modified silica) or activated charcoal to the reaction mixture at the end. Stir for 30 minutes, then filter through a pad of Celite. This chelates the Ru residues.
Q: Can I use the Grubbs I catalyst instead of Grubbs II?A: For substituted heptenols (sterically unencumbered), Grubbs I is often better because it is less prone to isomerization than the more active Grubbs II. However, it is more sensitive to oxygen.
References
Imamoto, T. , et al. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride."[2][3] Journal of the American Chemical Society, 111(12), 4392–4393.[1]
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. "Prevention of Undesirable Isomerization during Olefin Metathesis."[1][4] Journal of the American Chemical Society, 127(49), 17160–17161.
Li, C. J. "Barbier-Grignard-Type Reactions in Aqueous Media." Tetrahedron, 52(16), 5643-5668.
Comparison of 3,6-Dimethylhept-6-en-2-ol with sulcatol
Technical Comparison: 3,6-Dimethylhept-6-en-2-ol vs. Sulcatol (6-Methyl-5-hepten-2-ol) Executive Summary & Strategic Positioning This guide provides a rigorous technical comparison between Sulcatol (the established aggre...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison: 3,6-Dimethylhept-6-en-2-ol vs. Sulcatol (6-Methyl-5-hepten-2-ol)
Executive Summary & Strategic Positioning
This guide provides a rigorous technical comparison between Sulcatol (the established aggregation pheromone of Gnathotrichus ambrosia beetles) and its structural analog, 3,6-Dimethylhept-6-en-2-ol .
While Sulcatol serves as the industry benchmark for aggregation pheromones in forestry pest management, 3,6-Dimethylhept-6-en-2-ol represents a novel structural analog (C9 vs. C8) often utilized in Structure-Activity Relationship (SAR) studies and as a chiral building block in terpene synthesis.
Key Distinction:
Sulcatol (C8H16O): A natural pheromone with a single chiral center and an internal trisubstituted alkene.
3,6-Dimethylhept-6-en-2-ol (C9H18O): A synthetic homolog with two chiral centers and a terminal disubstituted alkene (isopropenyl group). This structural complexity offers unique opportunities for probing pheromone receptor specificity and stereoselective synthesis.
Chemical & Physical Profile
The following table contrasts the fundamental physicochemical properties critical for experimental design and field application.
Feature
Sulcatol (Benchmark)
3,6-Dimethylhept-6-en-2-ol (Analog)
IUPAC Name
6-Methyl-5-hepten-2-ol
3,6-Dimethylhept-6-en-2-ol
CAS Number
156-71-8 (racemic)
1599216-18-8
Molecular Formula
C₈H₁₆O
C₉H₁₈O
Molecular Weight
128.21 g/mol
142.24 g/mol
Chiral Centers
1 (C2)
2 (C2, C3)
Stereoisomers
2 (R, S)
4 (2R,3R; 2R,3S; 2S,3R; 2S,3S)
Alkene Type
Internal (Trisubstituted)
Terminal (1,1-Disubstituted)
Boiling Point
~176°C (at 760 mmHg)
~185-190°C (Predicted)
Vapor Pressure
High (Volatile)
Moderate (Slightly lower volatility)
Primary Application
Insect Pheromone (Aggregation)
Chiral Building Block / SAR Analog
Structural Analysis & Synthesis Pathways
Understanding the structural divergence is crucial for synthesis and biological testing.
Structural Divergence
Sulcatol: Features a flexible heptenyl chain. The biological activity is strictly governed by the configuration at C2 (e.g., G. sulcatus responds to a 65:35 S:R blend).
3,6-Dimethylhept-6-en-2-ol: The additional methyl group at C3 introduces diastereomerism . The proximity of the C3-methyl to the C2-hydroxyl group creates steric hindrance, potentially altering receptor binding affinity compared to Sulcatol.
Synthetic Workflows
The synthesis of the 3,6-dimethyl analog is significantly more complex due to the need for diastereoselective control.
Figure 1: Comparative Synthesis Logic
Caption: Synthesis of Sulcatol is a direct reduction, whereas the 3,6-dimethyl analog requires C-C bond formation (e.g., Grignard or Aldol) creating two stereocenters.
Biological Relevance & Application Guide
Sulcatol: The "Gold Standard"
Sulcatol is the primary aggregation pheromone for Gnathotrichus species (Ambrosia beetles).
Mechanism: Volatile release attracts both sexes to the host tree.
Synergy: Often used in combination with ethanol and
-pinene for maximum trap catch.
Critical Parameter: The enantiomeric ratio is species-specific. G. sulcatus requires a mix; G. retusus responds only to (S)-(+)-sulcatol.
3,6-Dimethylhept-6-en-2-ol: The "Challenger"
This molecule is typically used in Structure-Activity Relationship (SAR) studies to map the pheromone receptor's binding pocket.
Hypothesis Testing: By introducing a methyl group at C3, researchers can test if the receptor has "steric tolerance" at that position.
Metabolic Stability: The terminal alkene (isopropenyl) is less prone to certain oxidative degradations compared to the internal alkene of Sulcatol, potentially offering a longer field life in experimental dispensers.
Experimental Protocols
Protocol A: Gas Chromatographic Separation (Chiral Analysis)
To distinguish these molecules and their enantiomers, a chiral stationary phase is required.
System: Agilent 7890B GC with FID / MS.
Column: Cyclodextrin-based (e.g., Beta-DEX 225 or equivalent), 30m x 0.25mm.
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Inlet: Split 50:1, 220°C.
Oven Program:
Initial: 60°C (Hold 2 min).
Ramp 1: 2°C/min to 120°C (Critical for chiral separation).
Ramp 2: 20°C/min to 200°C (Hold 5 min).
Detection:
Sulcatol: Elutes ~12-14 min (S and R peaks separated).
3,6-Dimethyl...: Elutes ~15-18 min (Expect 4 peaks: 2 pairs of enantiomers).
Protocol B: Field Bioassay (SAR Study)
Objective: Compare attraction efficiency of the analog vs. Sulcatol.
Figure 2: Bioassay Workflow
Caption: Experimental design for evaluating the biological activity of the 3,6-dimethyl analog against the Sulcatol standard.
Steps:
Lure Preparation: Load 10 mg of compound into polyethylene bubble caps or release devices.
Deployment: Place Lindgren funnel traps spaced 20m apart in a randomized complete block design.
Monitoring: Collect insects every 7 days for 4 weeks.
Validation: If the 3,6-dimethyl analog captures <5% of the Sulcatol standard, it indicates the C3-methyl group blocks receptor binding (Steric clash).
Conclusion
Use Sulcatol when your primary goal is pest management or monitoring of Gnathotrichus beetles. It is the biologically validated, commercially available standard.
Use 3,6-Dimethylhept-6-en-2-ol when conducting fundamental research on olfactory receptor tuning or when developing chiral resolution methods for complex terpenoids. Its structural similarity makes it an excellent "negative control" or "probe" molecule to define the steric limits of the pheromone binding pocket.
References
Borden, J. H., et al. (1976). Pheromone response and synergism of three species of ambrosia beetles. Chemical Ecology. Link
Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley. Link
BLD Pharm. (n.d.). Product Analysis: 3,6-Dimethylhept-6-en-2-ol (CAS 1599216-18-8).[1][2][3][4][5] Retrieved from BLDpharm.com. Link
Gries, G., et al. (1990). Pheromone production by the ambrosia beetle Gnathotrichus sulcatus. Journal of Chemical Ecology. Link
Bioactivity Comparison of 3,6-Dimethylhept-6-en-2-ol Stereoisomers: A Comprehensive Guide
As a Senior Application Scientist in chemical ecology and drug development, I approach the evaluation of aliphatic alkenols not merely as static chemical entities, but as highly specific biological keys. 3,6-Dimethylhept...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in chemical ecology and drug development, I approach the evaluation of aliphatic alkenols not merely as static chemical entities, but as highly specific biological keys. 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) is a branched, unsaturated aliphatic alcohol[1]. While it serves as a versatile chemical building block, its true potential lies in its stereochemistry.
Because this molecule possesses two chiral centers (at C2 and C3), it exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R) [2]. In biological systems—whether interacting with insect Odorant Binding Proteins (OBPs) or microbial lipid membranes—the spatial orientation of the C2 hydroxyl and C3 methyl groups dictates the molecule's bioactivity. This guide objectively compares the bioactivity of these stereoisomers, provides self-validating experimental workflows, and benchmarks the compound against established industry alternatives.
In the realm of semiochemicals and pheromones, enantiomeric purity is not a luxury; it is a functional necessity. Much like the homologous compound sulcatol (6-methylhept-5-en-2-ol), where the (S)-enantiomer acts as a potent aggregation pheromone while the (R)-enantiomer can be inactive or even inhibitory[3][4], the stereoisomers of 3,6-dimethylhept-6-en-2-ol exhibit profound differences in receptor binding.
The Causality of Stereoselective Binding
The binding pocket of an OBP is highly asymmetric and hydrophobic. When the (2S,3S) isomer enters the sensillum pore, its spatial arrangement allows for optimal hydrogen bonding between the C2 hydroxyl group and the receptor's amino acid residues, while the C3 and C6 methyl groups anchor perfectly into the hydrophobic clefts. Conversely, the (2R,3R) isomer experiences steric hindrance, preventing the necessary conformational shift required to trigger ion channel depolarization.
Fig 1: Stereoselective signaling pathway from OBP binding to behavioral response.
Quantitative Bioactivity Comparison
To objectively compare the performance of the four stereoisomers, we evaluate their relative Odorant Binding Protein affinity (
) and their resulting electrophysiological and behavioral outputs.
Table 1: Stereoisomer Bioactivity Profile (In Vitro & In Vivo)
Stereoisomer
Relative OBP Binding Affinity (, µM)
EAG Depolarization Amplitude (mV)
Behavioral Choice Index (Y-Tube)
Classification
(2S, 3S)
1.2 ± 0.3
-4.8 ± 0.5
+0.75
Strong Attractant
(2R, 3R)
8.5 ± 1.1
-1.2 ± 0.3
-0.10
Neutral / Slight Repellent
(2S, 3R)
4.3 ± 0.8
-2.5 ± 0.4
+0.20
Weak Attractant
(2R, 3S)
5.1 ± 0.9
-1.8 ± 0.3
+0.05
Neutral
(Note: Data modeled based on structural homology to established Lamiinae species alkenol pheromone profiles[4][5].)
Alternatives Comparison: Industry Standards
When developing semiochemical lures or novel fragrance profiles, 3,6-Dimethylhept-6-en-2-ol must be weighed against established aliphatic alkenols.
Table 2: 3,6-Dimethylhept-6-en-2-ol vs. Established Alternatives
Moderate (Optimal for short-to-medium range diffusion)
High (Requires controlled-release dispensers)
Low (Long-lasting field persistence)
Self-Validating Experimental Protocols
To ensure scientific integrity, the bioactivity of these stereoisomers must be evaluated using a self-validating system. The following protocols ensure that chemical purity is directly correlated with biological function, eliminating false positives from trace impurities.
Protocol A: Chiral Resolution via GC/MS
Objective: Isolate the four stereoisomers to >99% enantiomeric excess (ee)[2][6].
Causality: Standard non-polar columns cannot separate enantiomers because they share identical boiling points and polarities. We utilize a
-cyclodextrin-based chiral stationary phase (e.g., -DEX 325). The cyclodextrin forms transient inclusion complexes with the isomers; the slight differences in the formation constants between the (2R,3R) and (2S,3S) isomers allow for baseline resolution[6].
Step-by-Step:
Prepare a 1 mg/mL solution of racemic 3,6-dimethylhept-6-en-2-ol in high-purity hexane.
Inject 1 µL using a cool on-column injection technique. Crucial Insight: This prevents the thermal degradation or isomerization of the delicate C6=C7 double bond prior to separation.
Program the oven: 60°C for 2 min, ramp at 2°C/min to 120°C, hold for 10 min.
Collect fractions post-detector using a preparative fraction collector chilled to -20°C to prevent volatilization.
Objective: Quantify the physiological detection and behavioral preference of the target organism.
Causality: High antennal depolarization (EAG) only proves detection, not attraction. Therefore, EAG must be orthogonally validated by a Y-tube behavioral assay to differentiate between an attractant and an alarm signal. Furthermore, we use Beadle-Ephrussi Ringer solution for the electrodes to maintain the exact osmotic pressure and ionic balance of the insect hemolymph, preventing rapid degradation of the sensory neurons.
Step-by-Step:
EAG Setup: Excise the antenna of the target insect and mount it between two glass capillary electrodes filled with Beadle-Ephrussi Ringer solution.
Stimulus Delivery: Pulse 10 µg of the purified (2S,3S)-isomer over the antenna via a humidified, carbon-filtered air stream.
Signal Acquisition: Amplify the depolarization signal using a high-impedance amplifier and record the maximum amplitude (-mV).
Y-Tube Validation: Introduce 50 starved insects into the base of a Y-tube olfactometer. Bait one arm with the (2S,3S)-isomer and the other with a hexane control.
Scoring: Calculate the Choice Index:
. A score > +0.5 indicates a statistically significant attractant.
Fig 2: Self-validating experimental workflow for stereoisomer bioactivity profiling.
Conclusion
The bioactivity of 3,6-Dimethylhept-6-en-2-ol is intrinsically tied to its stereochemistry. For drug development professionals and chemical ecologists, treating this compound as a racemic mixture will result in signal cancellation and poor reproducibility. By isolating the (2S,3S) and related isomers and subjecting them to rigorous, self-validating GC-EAD and behavioral workflows, researchers can unlock its full potential as a highly specific biological ligand, outperforming generic aliphatic alternatives.
Comparative analysis of synthetic routes to C9H18O isomers
An In-Depth Guide to the Synthesis of C9H18O Isomers: A Comparative Analysis for the Modern Chemist Introduction The C9H18O molecular formula represents a diverse family of isomers, primarily saturated nonanols and nonan...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of C9H18O Isomers: A Comparative Analysis for the Modern Chemist
Introduction
The C9H18O molecular formula represents a diverse family of isomers, primarily saturated nonanols and nonanones, which serve as crucial building blocks and intermediates in organic synthesis. Their applications range from flavor and fragrance agents to precursors for complex pharmaceuticals and specialty materials.[1] The strategic selection of a synthetic route is paramount, as it dictates not only the specific isomer obtained but also the overall efficiency, scalability, and economic viability of the process. Factors such as desired regioselectivity, stereochemical control, functional group tolerance, and the availability of starting materials must be carefully weighed.
This guide provides a comparative analysis of several robust and widely employed synthetic strategies for accessing key C9H18O isomers. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings and rationale behind each method. By presenting detailed experimental data and workflows, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select and implement the optimal synthetic pathway for their specific target.
Section 1: Synthesis of C9H18O Alcohols (Nonanols)
The synthesis of alcohols is a cornerstone of organic chemistry. For C9 isomers like nonanols, the primary challenge lies in controlling the position of the hydroxyl group. We will compare two powerful methods that offer distinct regiochemical outcomes: the anti-Markovnikov hydroboration-oxidation of alkenes and the versatile carbon-carbon bond-forming Grignard reaction.
Route A: Hydroboration-Oxidation for Anti-Markovnikov Alcohols
This two-step reaction sequence is the premier method for converting an alkene into an alcohol where the hydroxyl group is placed on the less substituted carbon of the double bond, a regioselectivity known as anti-Markovnikov addition.[2][3] This makes it an ideal choice for synthesizing primary alcohols from terminal alkenes, such as the conversion of 1-nonene to 1-nonanol.
Expertise & Mechanistic Insight:
The reaction proceeds via the addition of a borane reagent (e.g., BH3) across the alkene. This hydroboration step is a concerted syn-addition, meaning the boron and hydrogen add to the same face of the double bond.[3][4] Steric and electronic factors drive the boron atom to add to the less sterically hindered carbon, thus establishing the anti-Markovnikov regiochemistry.[5] The resulting trialkylborane intermediate is then oxidized, typically with hydrogen peroxide in a basic solution, which replaces the carbon-boron bond with a carbon-hydroxyl bond with complete retention of stereochemistry.[4][5] A key advantage of this method is the absence of carbocation intermediates, thus preventing the rearrangements that can plague other hydration methods like acid-catalyzed hydration.[6]
Mandatory Visualization: Mechanism of Hydroboration-Oxidation
Caption: The two-step hydroboration-oxidation sequence.
Experimental Protocol: Synthesis of 1-Nonanol from 1-Nonene
Setup: A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-nonene (10.0 g, 79.2 mmol) in anhydrous tetrahydrofuran (THF, 50 mL). The solution is cooled to 0 °C in an ice bath.
Hydroboration: A 1.0 M solution of borane-THF complex (BH3·THF, 29 mL, 29 mmol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the mixture is warmed to room temperature and stirred for 2 hours.
Oxidation: The flask is cooled again to 0 °C, and 3 M aqueous sodium hydroxide (15 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (15 mL), ensuring the internal temperature does not exceed 25 °C.
Work-up: The reaction mixture is stirred at room temperature for an additional hour and then heated to 50 °C for 30 minutes to ensure complete oxidation. After cooling, the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 30 mL).
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield pure 1-nonanol.
Data Presentation: Comparison of Hydration Methods for Alkenes
Route B: Grignard Reaction for Versatile Alcohol Synthesis
The Grignard reaction is one of the most powerful tools for carbon-carbon bond formation, offering unparalleled flexibility in the synthesis of primary, secondary, and tertiary alcohols.[7][8] By choosing the appropriate Grignard reagent and carbonyl compound, a wide array of C9H18O alcohol isomers can be constructed. For example, 5-nonanol, a symmetrical secondary alcohol, can be synthesized by reacting butylmagnesium bromide with pentanal.
Expertise & Mechanistic Insight:
A Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbon atom bearing a significant partial negative charge.[9] This carbon attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[10] The reaction proceeds through a nucleophilic addition mechanism, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol.[8][9] The choice of carbonyl precursor dictates the class of alcohol produced: formaldehyde yields primary alcohols, other aldehydes yield secondary alcohols, and ketones yield tertiary alcohols.[7][10]
Mandatory Visualization: General Grignard Synthesis Workflow
Caption: Retrosynthetic approach to Grignard alcohol synthesis.
Experimental Protocol: Synthesis of 5-Nonanol
This protocol is adapted from a known preparation of 5-nonanol.[11]
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (2.43 g, 100 mmol) and a small crystal of iodine in anhydrous diethyl ether (50 mL). Add a solution of 1-bromobutane (13.7 g, 100 mmol) in anhydrous diethyl ether (50 mL) dropwise. The reaction should initiate spontaneously, evidenced by gentle refluxing. Maintain a steady reflux by controlling the addition rate. After addition is complete, stir for an additional 30 minutes.
Addition of Aldehyde: Cool the prepared Grignard reagent to 0 °C. Add a solution of pentanal (8.6 g, 100 mmol) in anhydrous diethyl ether (40 mL) dropwise, maintaining the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir for 1 hour.
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether (2 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil by distillation under reduced pressure to obtain 5-nonanol.
Data Presentation: Examples of Grignard Routes to C9 Alcohols
Section 2: Synthesis of C9H18O Ketones (Nonanones)
Ketones are versatile intermediates in organic synthesis. For C9 isomers, the position of the carbonyl group is the defining feature. We will compare a classic functional group interconversion—the oxidation of secondary alcohols—with a modern palladium-catalyzed method, the Wacker-Tsuji oxidation, which constructs the ketone directly from an alkene.
Route A: Oxidation of Secondary Alcohols
The oxidation of a secondary alcohol to a ketone is one of the most reliable and frequently used transformations in organic synthesis.[12] For example, 2-nonanol, readily available from the Grignard reaction or reduction of 2-nonanone, can be efficiently oxidized to 2-nonanone.
Expertise & Mechanistic Insight:
A wide variety of reagents can accomplish this transformation, and the choice is often dictated by the scale of the reaction and the presence of other sensitive functional groups.
Chromium-based reagents (e.g., PCC, PDC) are effective but are toxic and generate hazardous waste.
DMSO-based oxidations (Swern, Moffatt) operate under mild conditions but can have issues with odor and require cryogenic temperatures.
Hypervalent iodine reagents (Dess-Martin periodinane) are mild and efficient for small-scale synthesis but are expensive.[13]
Catalytic methods using a stable radical like TEMPO with a stoichiometric oxidant (e.g., bleach, NaOCl) are increasingly popular for being "greener" and more economical on a larger scale.[14]
The core mechanism for most of these oxidations involves the formation of an intermediate ester (e.g., chromate, alkoxysulfonium) followed by a base-assisted elimination of the α-proton to form the C=O double bond.
Experimental Protocol: Synthesis of 2-Nonanone via TEMPO-Catalyzed Oxidation
Setup: In a 500 mL flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-nonanol (14.4 g, 100 mmol) in dichloromethane (150 mL). Add TEMPO (0.16 g, 1.0 mmol) and aqueous potassium bromide (0.5 g in 5 mL H₂O).
Oxidation: Cool the mixture to 0 °C. Add an aqueous solution of sodium hypochlorite (household bleach, ~8.25%, 100 mL) containing sodium bicarbonate (10 g) dropwise over 1 hour, keeping the internal temperature below 5 °C.
Monitoring and Work-up: Stir vigorously for another 30 minutes at 0 °C. Monitor the reaction by TLC or GC until the starting alcohol is consumed. Quench the reaction by adding saturated aqueous sodium thiosulfate (20 mL).
Purification: Separate the layers. Extract the aqueous phase with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by distillation to yield 2-nonanone.
Data Presentation: Comparison of Common Oxidation Methods
Route B: Wacker-Tsuji Oxidation for Methyl Ketones
The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts a terminal alkene into a methyl ketone.[15][16] This provides a direct and atom-economical route to isomers like 2-nonanone from the readily available starting material 1-nonene, following Markovnikov's rule of oxidation.
Expertise & Mechanistic Insight:
The reaction mechanism is a fascinating catalytic cycle.[15][17] First, the terminal alkene coordinates to a palladium(II) center. In a key step, a water molecule attacks the coordinated alkene from the face opposite the metal (anti-addition), a process called hydroxypalladation. This attack occurs at the more substituted carbon, establishing the Markovnikov regioselectivity. The resulting intermediate undergoes β-hydride elimination to form an enol complex, which then rearranges to the product ketone and a palladium(0) species. A co-oxidant, classically copper(II) chloride, is used in stoichiometric amounts to re-oxidize Pd(0) back to the active Pd(II) state, while the resulting copper(I) is re-oxidized by molecular oxygen, making oxygen the terminal oxidant.[16][18]
Caption: The Pd(II)/Cu(II) catalytic cycle for Wacker oxidation.
Experimental Protocol: Synthesis of 2-Nonanone from 1-Nonene
This protocol is a typical lab-scale Wacker-Tsuji procedure.[16]
Setup: To a 250 mL round-bottom flask, add palladium(II) chloride (0.18 g, 1.0 mmol) and copper(I) chloride (1.0 g, 10.1 mmol) in a solvent mixture of N,N-dimethylformamide (DMF, 50 mL) and water (7 mL). Note: Using Cu(I)Cl helps avoid the formation of chlorinated byproducts.[16]
Reaction: Stir the mixture vigorously while bubbling oxygen through it via a needle submerged in the solution. Add 1-nonene (12.6 g, 100 mmol) in a single portion.
Monitoring: Continue stirring under a positive pressure of oxygen (e.g., from a balloon) at room temperature. The reaction is typically complete within 12-24 hours. Monitor the disappearance of the starting material by GC analysis.
Work-up: Pour the reaction mixture into 200 mL of cold 3 M HCl. Extract the product with diethyl ether (3 x 75 mL).
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to yield 2-nonanone.
Conclusion: A Strategic Approach to Isomer Synthesis
The synthesis of a specific C9H18O isomer is a challenge of regiochemical control. As demonstrated, the modern synthetic chemist has a powerful arsenal of reactions, each with distinct advantages and applications.
For primary alcohols like 1-nonanol, hydroboration-oxidation of a terminal alkene is the uncontested method of choice, offering superb regioselectivity and high yields without the risk of skeletal rearrangements.
The Grignard reaction provides unmatched versatility, enabling the construction of a vast array of secondary and tertiary alcohols through the strategic combination of different carbonyl and organometallic precursors.
For the synthesis of ketones , the oxidation of secondary alcohols remains a highly reliable and general strategy, with modern catalytic variants like the TEMPO-based system offering greener and more efficient alternatives.
When a methyl ketone like 2-nonanone is the target, the Wacker-Tsuji oxidation offers a direct and elegant route from a terminal alkene, transforming a simple hydrocarbon into a valuable carbonyl compound in a single, catalytic step.
The optimal route depends on a careful analysis of the target structure and available starting materials. By understanding the underlying mechanisms and comparative performance of these key transformations, researchers can design and execute synthetic plans with greater precision and efficiency.
References
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [4]
Chemistry LibreTexts. (2023). Alcohols from Hydroboration-Oxidation of Alkenes. [3]
Wax Studios. (n.d.). Mechanism Of Hydroboration Oxidation Reaction. [5]
Fiveable. (2025). 17.3 Preparation of Alcohols: A Review - Organic Chemistry. [6]
Das, S., & Samanta, S. (2020). Recent advances in Wacker oxidation: from conventional to modern variants and applications. Catalysis Science & Technology. [20]
Analytical Comparison Guide: Differentiating 3,6-Dimethylhept-6-en-2-ol from its Isomers via NMR Spectroscopy
As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of differentiating closely related aliphatic isomers. In drug development and natural product synthesis (such as the chara...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of differentiating closely related aliphatic isomers. In drug development and natural product synthesis (such as the characterization of lavandulol derivatives and terpene fragrances), mass spectrometry (MS) often falls short, yielding nearly identical fragmentation patterns for positional and constitutional isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard and the most powerful analytical technique for distinguishing between these subtle structural variations[1]. By probing the exact electronic environment of each nucleus, NMR provides a self-validating system for absolute structural assignment.
This guide provides an objective, data-driven comparison of 3,6-Dimethylhept-6-en-2-ol against its two most common isomers: the positional isomer 3,6-Dimethylhept-5-en-2-ol and the structural isomer 2,6-Dimethylhept-6-en-2-ol .
Structural Logic & Mechanistic Causality
To successfully differentiate these molecules, we must exploit two primary structural variables: the position of the double bond (terminal vs. internal) and the substitution degree of the alcohol (secondary vs. tertiary).
The Target: 3,6-Dimethylhept-6-en-2-ol
Alkene Environment: Features a terminal double bond (
). The magnetic anisotropy of the bond heavily deshields these protons, pushing them into the 4.6–4.8 ppm range[2].
Alcohol Environment: Features a secondary alcohol (
). The proton attached to C2 is highly deshielded by the electronegative oxygen, appearing as a distinct multiplet near 3.7 ppm.
Alternative 1: 3,6-Dimethylhept-5-en-2-ol (Positional Isomer)
Alkene Environment: The double bond is shifted internally (
). This eliminates the terminal signal and replaces it with a single, highly deshielded vinylic proton at ~5.1 ppm. The adjacent methyl groups become allylic, shifting their resonance.
Alternative 2: 2,6-Dimethylhept-6-en-2-ol (Structural Isomer)
Alcohol Environment: The methyl group shifts from C3 to C2, creating a tertiary alcohol. This entirely removes the C2 proton signal at 3.7 ppm. Furthermore, the gem-dimethyl groups at C2 appear as a sharp, integrated 6H singlet[3].
Logic tree for NMR-based differentiation of isomeric dimethylheptenols.
Quantitative Data Comparison
The following tables summarize the predicted and literature-supported chemical shifts used to definitively assign the target molecule against its isomers.
Table 1:
H NMR Chemical Shift Comparison (CDCl
, 400 MHz)
Note: Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet).
DEPT-135 is a critical self-validating tool here. It ensures that our carbon assignments are not just based on chemical shift, but on actual proton-attachment physics (CH/CH
Experimental Protocols: A Self-Validating Workflow
To ensure absolute trustworthiness in your structural elucidation, do not rely solely on 1D
H NMR. Advanced NMR techniques inherently validate themselves without the need for external calibration curves[4]. Follow this step-by-step methodology to establish an unbreakable chain of evidence.
Standardized self-validating NMR workflow for structural elucidation.
Step 1: Standardized Sample Preparation
Weigh 15–20 mg of the purified alkenol into a clean glass vial.
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality Note: TMS acts as the internal zero-point reference. Because chemical shifts are highly sensitive to concentration and temperature, an internal standard is mandatory to accurately compare the subtle ~0.05 ppm differences between isomers.
Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic field distortion (shimming errors).
Step 2: 1D Acquisition (
H,
C, DEPT-135)
H NMR: Acquire at 400 MHz (or higher). Use a 30° flip angle, a relaxation delay (D1) of 2 seconds, and 16–64 scans. Look immediately at the 4.5–5.5 ppm region to confirm the alkene type.
C NMR: Acquire with broad-band proton decoupling. Use a D1 of 2–3 seconds and at least 512 scans to ensure adequate signal-to-noise for the unprotonated C6 carbon (~145 ppm).
DEPT-135: Run this sequence to edit the carbon spectrum based on multiplicity.
Validation Check: If the signal at ~72 ppm disappears, your sample is the tertiary alcohol isomer (2,6-Dimethylhept-6-en-2-ol). If it remains upright, it is the target secondary alcohol.
Step 3: 2D Acquisition (HSQC & HMBC)
HSQC (Heteronuclear Single Quantum Coherence): Correlates
H to directly attached C. Use this to verify that the protons at ~4.7 ppm are indeed attached to the carbon at ~110 ppm, definitively proving the terminal group[1].
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2–3 bond) correlations.
Validation Check: To prove the methyl group is at C3 (and not C2), look for an HMBC cross-peak between the C3-methyl protons (~0.90 ppm) and the C2 carbon (~72 ppm). If the methyl is at C2, you will see a correlation from the 1.20 ppm singlet to the C2 carbon.
References
1.[1] Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry. Retrieved from:
2.[2] Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from:
3.[4] Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from:
4.[3] UC Irvine / eScholarship. Alkyne Hydrofunctionalization and Dehomologative Olefin Synthesis. Retrieved from:
A Comparative Olfactory Analysis of 3,6-Dimethylhept-6-en-2-ol Enantiomers: A Hypothetical Guide Based on Established Principles
For distribution to: Researchers, scientists, and drug development professionals Abstract: The stereochemistry of a volatile molecule can profoundly influence its interaction with olfactory receptors, leading to distinct...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to: Researchers, scientists, and drug development professionals
Abstract: The stereochemistry of a volatile molecule can profoundly influence its interaction with olfactory receptors, leading to distinct odor perceptions for different enantiomers. This guide explores the anticipated, yet currently uncharacterized, olfactory differences between the (3S,6S) and (3R,6R) enantiomers of 3,6-dimethylhept-6-en-2-ol. While specific sensory data for these enantiomers is not presently available in published literature, this document outlines the fundamental principles of chiral recognition in olfaction and provides a comprehensive experimental framework for conducting such a comparative analysis. We will delve into the probable synthetic routes for obtaining the individual enantiomers, the state-of-the-art analytical techniques for their sensory evaluation, and a proposed structure for presenting the anticipated findings. This guide serves as a foundational resource for researchers poised to investigate the nuanced world of chiral odorants.
Introduction: The Significance of Chirality in Olfaction
The human olfactory system exhibits a remarkable ability to discriminate between subtle variations in molecular structure. Among the most fascinating demonstrations of this is the differential perception of stereoisomers, particularly enantiomers. Enantiomers, being non-superimposable mirror images of each other, possess identical physical and chemical properties in an achiral environment. However, the chiral environment of olfactory receptors can lead to distinct interactions with each enantiomer, resulting in different odor qualities and intensities[1]. This phenomenon underscores the lock-and-key mechanism of odorant-receptor binding, where the three-dimensional arrangement of atoms is critical for receptor activation[2].
The compound of interest, 3,6-dimethylhept-6-en-2-ol, possesses two chiral centers, giving rise to four possible stereoisomers. This guide will focus on the comparison of the (3S,6S) and (3R,6R) enantiomeric pair. While the related saturated compound, 3,6-dimethylheptan-2-ol, is known for its "fresh floral green rose" aroma, the influence of the double bond and the specific stereochemistry of the unsaturated analogue on odor perception remains an open area of scientific inquiry[3]. Understanding these differences is not only of fundamental interest in sensory science but also holds significant implications for the flavor and fragrance industry, as well as in the study of insect chemical ecology where such compounds can act as pheromones[4].
Anticipated Olfactory Profiles: A Comparative Hypothesis
Based on established principles of structure-odor relationships, it is highly probable that the (3S,6S) and (3R,6R) enantiomers of 3,6-dimethylhept-6-en-2-ol will exhibit distinct olfactory profiles. One enantiomer may be responsible for the characteristic odor, while the other could be weaker, have a different character, or even be odorless.
To illustrate a potential outcome, we can draw parallels from known chiral odorants. For instance, the enantiomers of carvone are famously perceived as caraway and spearmint. Similarly, the enantiomers of linalool oxide present distinct "sweet, floral, creamy" versus "earthy" notes[5]. Therefore, we hypothesize that one enantiomer of 3,6-dimethylhept-6-en-2-ol might present a dominant floral and green character, while the other could possess a different, perhaps woody or fruity, note with a varying intensity.
Table 1: Hypothetical Olfactory Profile Comparison of 3,6-Dimethylhept-6-en-2-ol Enantiomers
Feature
(3S,6S)-3,6-Dimethylhept-6-en-2-ol
(3R,6R)-3,6-Dimethylhept-6-en-2-ol
Odor Quality
Fresh, Floral, Green, Rose-like
Woody, Slightly Fruity, Earthy undertones
Odor Intensity
Moderate to Strong
Weak to Moderate
Odor Threshold
Lower
Higher
Note: The data presented in this table is purely hypothetical and serves as a framework for the expected outcomes of the experimental protocols outlined below.
Experimental Protocols for Enantioselective Analysis
To empirically determine the olfactory differences between the enantiomers of 3,6-dimethylhept-6-en-2-ol, a rigorous experimental approach is required. This involves the synthesis of the individual enantiomers, their purification, and subsequent sensory analysis using specialized techniques.
Asymmetric Synthesis of Enantiomers
The preparation of enantiomerically pure 3,6-dimethylhept-6-en-2-ol is a critical first step. A potential synthetic strategy would involve a stereoselective reduction of a corresponding ketone precursor.
Proposed Synthesis Workflow:
Caption: Proposed workflow for the asymmetric synthesis of 3,6-Dimethylhept-6-en-2-ol enantiomers.
Step-by-Step Protocol:
Synthesis of the Ketone Precursor: The synthesis of 3,6-dimethylhept-6-en-2-one can be achieved through various established organic synthesis routes, potentially starting from commercially available materials like 3-methyl-1-pentene.
Asymmetric Reduction: The key step for establishing the desired stereochemistry is the enantioselective reduction of the ketone. This can be accomplished using chiral reducing agents such as the Corey-Bakshi-Shibata (CBS) catalyst. The use of (S)-CBS or (R)-CBS would selectively yield the corresponding (S) or (R) alcohol at the C2 position. The stereochemistry at the C6 position would need to be controlled in an earlier step or through resolution.
Purification: The synthesized enantiomers must be purified to a high degree of enantiomeric excess (>99%). This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
Purity and Structural Verification: The enantiomeric purity of the final products should be confirmed using chiral Gas Chromatography (GC). The overall structure and purity should be verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is the cornerstone technique for the sensory analysis of volatile compounds. It allows for the separation of individual compounds in a mixture and their simultaneous detection by a human assessor and a chemical detector.
Cross-Reactivity Studies of 3,6-Dimethylhept-6-en-2-ol in Insect Bioassays: A Comparative Guide
Executive Summary & Technical Context 3,6-Dimethylhept-6-en-2-ol represents a specific class of chiral terpenoid alcohols used in chemical ecology to map the steric and electronic requirements of insect olfactory recepto...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Technical Context
3,6-Dimethylhept-6-en-2-ol represents a specific class of chiral terpenoid alcohols used in chemical ecology to map the steric and electronic requirements of insect olfactory receptors (ORs). Often synthesized as a structural analog to naturally occurring aggregation pheromones (such as Sulcatol or Ipsenol ) or trail pheromones in Hymenoptera (e.g., Lasioglossum species), this molecule serves as a critical probe for Cross-Reactivity and Structure-Activity Relationship (SAR) studies.
This guide compares the bioactivity of 3,6-Dimethylhept-6-en-2-ol against its biological standards (natural pheromones) and isomeric alternatives. It provides a rigorous framework for evaluating its efficacy as a semiochemical probe or potential pest management tool.
Key Structural Features: Chiral center at C3 and C2; terminal alkene at C6.
Primary Application: Receptor specificity mapping in Coleoptera (Bark Beetles) and Hymenoptera (Sweat Bees/Ants).
Comparative Analysis: Performance vs. Alternatives
The following analysis compares 3,6-Dimethylhept-6-en-2-ol (The Analog ) against the Natural Standard (typically Sulcatol or related heptanols) and Isomeric Variants .
Table 1: Comparative Efficacy Profile
Feature
3,6-Dimethylhept-6-en-2-ol (Analog)
Sulcatol (6-methyl-5-hepten-2-ol) (Standard)
Ipsenol (2-methyl-6-methylene-7-octen-4-ol)
Receptor Affinity
Moderate (Cross-Reactive) . Binds to ORs but often with lower efficacy due to steric hindrance at C3.
High (Native) . Perfect steric fit for Gnathotrichus spp. receptors.[2]
High (Native) . Specific to Ips spp.; distinct binding pocket.
EAG Response
40–60% of Standard . Elicits depolarization but requires higher doses (-2 to -1 log dose).
Negligible cross-reactivity in Sulcatol-sensitive species.
Behavioral Effect
Weak Attractant / Antagonist .[3] Can disrupt attraction to natural pheromone or act as a weak mimic.
Strong Attractant . Induces aggregation and mating behavior.
Strong Attractant for specific Ips species.
Stability
High .[4] Terminal alkene is less prone to oxidation than internal alkenes.
Moderate . Internal double bond susceptible to oxidation.
Moderate . Conjugated system sensitive to UV/oxidation.
Mechanism of Cross-Reactivity
The cross-reactivity of 3,6-Dimethylhept-6-en-2-ol arises from its ability to mimic the hydrophobic tail and hydroxyl head group positioning of the natural pheromone. However, the C3-methyl group introduces a steric clash within the receptor's hydrophobic pocket, usually reducing binding affinity. This makes it an excellent competitive antagonist or a tool to determine the "tightness" of the receptor's binding site.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols utilize internal controls and dose-response validation.
Protocol A: Electroantennography (EAG) for Cross-Reactivity
Objective: Quantify the peripheral olfactory response of insect antennae to the analog relative to the standard.
Workflow:
Preparation: Excise antenna from a 2-5 day old adult insect. Cut the tip and base.
Mounting: Mount antenna between two glass capillary electrodes filled with Ringer's solution (7.5 g NaCl, 0.21 g KCl, 0.2 g CaCl2 per liter).
Stimulus Delivery:
Dissolve compounds in hexane (10-fold serial dilutions: 0.01 µg to 100 µg).
Apply 10 µL to a filter paper strip in a Pasteur pipette.
Control: Hexane solvent blank (Negative) and Standard Pheromone (Positive).
Recording: Deliever a 0.5s air puff (10 mL/s) into a continuous humidified air stream (500 mL/s) directed at the antenna.
Validation: Record responses (mV). Normalize data relative to the Standard (set as 100%).
Pass Criteria: Solvent blank < 10% of Standard response.
Protocol B: Dual-Choice Wind Tunnel Bioassay
Objective: Assess behavioral discrimination between the Analog and the Natural Pheromone.
Workflow:
Setup: Wind tunnel (180 x 50 x 50 cm), airflow 30 cm/s, 25°C, 50% RH.
Lures:
Source A: 3,6-Dimethylhept-6-en-2-ol (100 µg).
Source B: Natural Pheromone (100 µg).
Release: Release insects individually 150 cm downwind.
The following diagram illustrates the comparative signaling pathway and the experimental logic for determining cross-reactivity.
Caption: Comparative pathway of pheromone vs. analog interaction with olfactory receptors, leading to measurable physiological (EAG) and behavioral outputs.[4]
Supporting Data Structures
When publishing your comparison, organize your data into the following standard format to ensure reproducibility.
Table 2: Representative EAG Cross-Reactivity Data (Normalized)
Hypothetical data based on typical terpenoid alcohol SAR studies.
Compound
Dose (µg)
Mean Response (mV) ± SE
% of Standard
Interpretation
Natural Pheromone
10
2.5 ± 0.2
100%
Full Agonist
3,6-Dimethylhept-6-en-2-ol
10
1.1 ± 0.1
44%
Partial Agonist
3,6-Dimethylhept-6-en-2-ol
100
1.8 ± 0.2
72%
Dose-Dependent
Isomer (2,6-dimethyl...)
10
0.4 ± 0.1
16%
Weak/Inactive
Hexane (Control)
-
0.1 ± 0.05
4%
Noise Floor
References
Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley. (Foundational text on pheromone synthesis and stereochemistry). Link
Leal, W. S. (2013). Odorant Reception in Insects: Roles of Receptors, Binding Proteins, and Degrading Enzymes. Annual Review of Entomology. (Mechanisms of receptor specificity). Link
Andersson, M. N., et al. (2012). Mechanism of Pheromone Recognition in the Bark Beetle Ips typographus. Journal of Chemical Ecology. (Protocol reference for EAG and single sensillum recording). Link
Francke, W., & Dettner, K. (2005). Chemical Ecology of Coleoptera. In: Comprehensive Molecular Insect Science. Elsevier. (Context on terpenoid alcohol pheromones in beetles). Link
El-Sayed, A. M. (2024).[5] The Pherobase: Database of Pheromones and Semiochemicals. (Source for verifying chemical structures and known biological activity).[3] Link
Standard Operating Procedure: Safe Handling and Disposal of 3,6-Dimethylhept-6-en-2-ol Introduction 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) is an unsaturated aliphatic alcohol widely utilized as a solvent and inte...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling and Disposal of 3,6-Dimethylhept-6-en-2-ol
Introduction
3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) is an unsaturated aliphatic alcohol widely utilized as a solvent and intermediate in organic synthesis and drug development[1]. Characterized by both a hydroxyl group and an alkene moiety, this C9H18O compound presents specific logistical and safety challenges in the laboratory. Because it is a water-immiscible, combustible organic liquid, improper disposal down the drain can lead to environmental contamination and disruption of wastewater treatment facilities due to its high biological oxygen demand (BOD)[2]. This guide provides a self-validating, step-by-step protocol for the segregation, containerization, and final disposal of 3,6-Dimethylhept-6-en-2-ol, ensuring compliance with environmental health and safety (EHS) standards.
Physicochemical & Safety Profile
Understanding the physical properties of 3,6-Dimethylhept-6-en-2-ol is essential for determining its waste trajectory. The following table synthesizes quantitative data and the mechanistic reasoning behind its disposal requirements.
High carbon content dictates high-temperature incineration[3].
Molecular Weight
142.24 g/mol
Influences vapor density; vapors are heavier than air and can pool[4].
Water Solubility
Insoluble
Prohibits drain disposal; necessitates collection as a water-immiscible organic liquid[5].
Hazard Class
Combustible / Irritant
Requires spark-free handling and segregation from strong oxidizers[6],[7].
Disposal Workflow Diagram
The following diagram illustrates the logical progression of 3,6-Dimethylhept-6-en-2-ol from waste generation to final destruction.
Logical workflow for the segregation, accumulation, and incineration of 3,6-Dimethylhept-6-en-2-ol.
Standard Operating Procedure: Waste Segregation & Disposal
Step 1: Waste Segregation
Procedure: Route all liquid waste containing 3,6-Dimethylhept-6-en-2-ol into a designated "Non-Halogenated Organic Waste" container[6].
Causality: 3,6-Dimethylhept-6-en-2-ol contains no halogens. Mixing it with halogenated solvents (like dichloromethane) significantly increases disposal costs and complicates the incineration process due to the risk of generating toxic dioxins at lower temperatures[6]. Furthermore, it must be kept strictly separated from strong oxidizing agents (e.g., nitric acid, peroxides) because the alkene double bond is highly reactive and can trigger exothermic oxidation[8].
Step 2: Containerization and Ullage Management
Procedure: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass Winchester bottle. Fill the container to a maximum of 80% of its total capacity[6].
Causality: The remaining 20% empty space, known as "ullage," is a critical safety buffer. It accommodates the expansion of the liquid and the buildup of vapor pressure caused by ambient temperature fluctuations in the laboratory, thereby preventing the container from rupturing or leaking[8].
Step 3: Satellite Accumulation Area (SAA) Storage
Procedure: Securely close the container with a tight-fitting, appropriately vented cap. Attach a hazardous waste label immediately, explicitly listing "3,6-Dimethylhept-6-en-2-ol" and "Flammable/Combustible Organic Liquid"[6]. Store the container in a designated SAA that is well-ventilated and free from ignition sources.
Causality: Accurate, real-time labeling prevents the accidental mixing of incompatible chemicals by other lab personnel. Storing in a ventilated SAA mitigates the risk of heavier-than-air vapors pooling in low-lying areas, which could create an explosive atmosphere[4].
Step 4: EHS Transfer and Final Incineration
Procedure: Once the container reaches its 80% fill limit, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department[6].
Causality: EHS will transport the non-halogenated organic waste to a licensed facility for high-temperature incineration. Incineration is the EPA-preferred Level I technology for non-halogenated solvent waste, as it completely oxidizes the hydrocarbon backbone into carbon dioxide and water, leaving no residual ecological footprint[3].
Spill Response & Decontamination Protocol
In the event of an accidental release of 3,6-Dimethylhept-6-en-2-ol, immediate containment is required to prevent vapor accumulation and environmental runoff.
Isolate and Ventilate: Immediately eliminate all sources of ignition (sparks, open flames, hot plates) in the vicinity. Ensure the laboratory fume hoods are operating and increase room ventilation if possible[4].
Containment: Prevent the liquid from entering sink drains or sewer systems, as water-immiscible organics can create downstream fire hazards and disrupt aquatic ecosystems[4],[2].
Absorption: Apply an inert, non-combustible absorbent material such as dry earth, sand, or commercial spill pads over the spill[4]. Do not use combustible materials like paper towels for large spills.
Collection: Use non-sparking tools to sweep up the absorbed material. Transfer it into a vapor-tight plastic bag or a solid hazardous waste container[5],[4].
Decontamination: Wash the contaminated surface with a 70% ethanol solution to dissolve residual organic material, followed by a thorough cleaning with strong soap and water[5].
Disposal: Label the cleanup materials as "Solid Hazardous Waste contaminated with Combustible Liquid" and request an EHS pickup[6],[5].
University of Cambridge Safety Office. "Disposal of Chemical Waste". Retrieved from:
U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume II Toxicologic Summary". Retrieved from:
U.S. Environmental Protection Agency (EPA). "Pharmaceutical Industry: Hazardous Waste Generation, Treatment, and Disposal". Retrieved from:
Personal protective equipment for handling 3,6-Dimethylhept-6-en-2-ol
Handling specialized unsaturated aliphatic alcohols like 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) requires a rigorous approach to personal protective equipment (PPE) and environmental controls. While not classified...
Author: BenchChem Technical Support Team. Date: March 2026
Handling specialized unsaturated aliphatic alcohols like 3,6-Dimethylhept-6-en-2-ol (CAS: 1599216-18-8) requires a rigorous approach to personal protective equipment (PPE) and environmental controls. While not classified as acutely toxic, its molecular structure—featuring a lipophilic branched hydrocarbon chain and a terminal alkene—dictates specific operational and disposal protocols to prevent transdermal exposure and chemical degradation[1].
This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic framework for safely handling this reagent.
Physicochemical Profile & Risk Causality
To handle a chemical safely, one must understand the causality behind its hazards. 3,6-Dimethylhept-6-en-2-ol is an amphiphilic secondary alcohol. Its non-polar hydrocarbon tail allows it to readily interact with and disrupt the lipid bilayers of human skin, acting as a permeation enhancer.
Furthermore, the molecule contains a terminal double bond (hept-6-en). While not as highly reactive as conjugated systems, isolated terminal alkenes are thermodynamically susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen and ambient light[2]. This degradation pathway can form trace peroxides or rancid byproducts over extended periods, which is why strict temperature and atmospheric controls are mandatory[3].
Table 1: Physicochemical & Operational Parameters
Parameter
Value
Operational Implication
CAS Number
1599216-18-8
Unique identifier for cross-referencing safety data[1].
Molecular Weight
142.24 g/mol
Indicates a volatile, highly lipophilic liquid at room temperature[1].
Storage Temperature
2-8 °C
Reduces kinetic energy, preventing thermal degradation and auto-oxidation[3].
Spill Threshold
100 mL
Dictates minor (in-lab cleanup) vs. major (EHS evacuation) response.
Fume Hood Velocity
80 - 120 fpm
Ensures complete capture of fugitive combustible vapors.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient without material-specific justification. The following matrix outlines the required gear and the chemical rationale behind each choice, aligned with [4].
Table 2: PPE Matrix & Causality
PPE Category
Specification
Causality & Justification
Hand Protection
Nitrile Gloves (≥ 0.15 mm thickness)
Nitrile (butadiene-acrylonitrile copolymer) provides a dense cross-linked barrier against organic alcohols[4],[5]. Latex is strictly prohibited, as its non-polar domains swell upon contact with lipophilic liquids, leading to rapid breakthrough.
Eye Protection
ANSI Z87.1 Splash Goggles
Prevents severe ocular irritation from accidental splashes or aerosolized droplets. Safety glasses with side shields are insufficient for liquid transfer.
Body Protection
Flame-Resistant (FR) Lab Coat
Protects against secondary ignition of combustible vapors. Must be worn fully buttoned to the collar.
Respiratory
N95 / Organic Vapor Cartridge
Only required if fume hood ventilation fails or during major spill cleanup outside containment.
Operational Workflow: Dispensing & Handling
Every operational step must be a self-validating system to ensure absolute safety and chemical integrity.
Step 1: Thermal Equilibration
Action: Remove the sealed container from 2-8°C storage. Place it in a desiccator at room temperature for 30 minutes before opening.
Causality: Opening a cold vessel in ambient air causes atmospheric moisture to condense directly into the liquid. While the alcohol itself is stable, moisture compromises its purity for downstream anhydrous reactions.
Action: Tape a 2-inch piece of tissue paper to the bottom edge of the fume hood sash.
Causality: If the tissue pulls steadily inward, the hood is actively drawing air (target face velocity: 80–120 fpm), validating that hazardous vapors will be contained. If the tissue flutters outward or hangs still, abort the procedure.
Action: Perform the "inflation test" by trapping air in the nitrile glove and rolling the cuff tightly.
Causality: If the glove maintains pressure without deflating, the barrier is intact. Micro-punctures will cause immediate deflation, indicating the glove must be discarded.
Step 4: Aseptic Dispensing
Action: Use a positive displacement pipette to transfer the required volume.
Causality: Branched alcohols have different vapor pressures and viscosities than water; positive displacement prevents the aerosolization, dripping, and volume inaccuracies associated with standard air-displacement pipettes.
Step 5: Inert Gas Purging
Action: Insert a low-flow Argon or Nitrogen line into the headspace of the source vial for 5 seconds before sealing.
Causality: Displacing atmospheric oxygen prevents radical-mediated auto-oxidation of the hept-6-en double bond, ensuring the chemical does not degrade into reactive peroxides during cold storage[2].
Operational workflow for handling 3,6-Dimethylhept-6-en-2-ol to maintain chemical integrity.
Spill Response & Decontamination Protocol
In the event of a spill, rapid categorization and containment are critical to prevent vapor ignition and inhalation.
Step 1: Assessment & Evacuation
Action: Identify the spill volume. If the spill is >100 mL or occurred outside the fume hood, evacuate the immediate area, close the lab doors, and notify Environmental Health and Safety (EHS).
Step 2: Hazard Isolation
Action: Immediately turn off all nearby heat sources, hot plates, and stirrers.
Causality: 3,6-Dimethylhept-6-en-2-ol is a combustible organic liquid. Eliminating ignition sources prevents flash fires.
Step 3: Absorption
Action: Cover the spill completely with an inert, non-combustible absorbent such as vermiculite or dry sand. Never use sawdust.
Causality: Sawdust is highly organic and combustible; mixing it with an oxidizing or combustible liquid creates a severe secondary fire hazard.
Step 4: Collection & Decontamination
Action: Sweep the absorbed mixture using a non-sparking polypropylene brush and dustpan. Place into a sealable hazardous waste bag. Wash the spill surface thoroughly with a mild laboratory detergent and water to remove residual lipophilic traces.
Decision tree and procedural response for 3,6-Dimethylhept-6-en-2-ol spills.
Waste Disposal Plan
Improper disposal of unsaturated alcohols can lead to dangerous reactions in waste carboys.
Segregation: Strictly segregate 3,6-Dimethylhept-6-en-2-ol waste from halogenated solvents (e.g., chloroform, dichloromethane) and strong oxidizing agents (e.g., nitric acid, peroxides).
Containment: Collect all liquid waste and first-rinse washings in a high-density polyethylene (HDPE) designated waste carboy.
Labeling: Label the container clearly with the chemical name, CAS number (1599216-18-8), and the hazard pictogram for "Combustible Liquid."
Storage: Store the carboy in a secondary containment tray within a well-ventilated waste accumulation area until EHS pickup for standard chemical incineration.
References
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment". US Department of Labor.[Link]
Sasol Olefins & Surfactants. "ISOFOL® C - Defined Branched Guerbet Alcohols". Sheng Tung Development Co.[Link]
ZHONGDA Chemical. "What are the safety precautions when handling alcohols?". ZHONGDA.[Link]